Product packaging for 1-propyl-1H-benzimidazole-2-thiol(Cat. No.:CAS No. 67624-25-3)

1-propyl-1H-benzimidazole-2-thiol

Cat. No.: B181849
CAS No.: 67624-25-3
M. Wt: 192.28 g/mol
InChI Key: XAFRACXOYNCLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-propyl-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2S B181849 1-propyl-1H-benzimidazole-2-thiol CAS No. 67624-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFRACXOYNCLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353845
Record name 1-propyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67624-25-3
Record name 1-propyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-propyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-propyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and a full spectroscopic and physical characterization of the target molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the core benzimidazole-2-thiol ring system, followed by the N-alkylation to introduce the propyl group.

Step 1: Synthesis of 1H-benzimidazole-2-thiol

The initial step is the condensation reaction of o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide.[1] This reaction forms the stable 1H-benzimidazole-2-thiol.

Step 2: N-propylation of 1H-benzimidazole-2-thiol

The second step is the alkylation of the synthesized 1H-benzimidazole-2-thiol with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base and a suitable solvent.

Synthesis_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: N-Alkylation OPD o-Phenylenediamine Reaction1 Condensation OPD->Reaction1 CS2 Carbon Disulfide CS2->Reaction1 KOH Potassium Hydroxide KOH->Reaction1 PropylHalide 1-Propyl Halide Reaction2 Alkylation PropylHalide->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 BZT 1H-benzimidazole-2-thiol BZT->Reaction2 Product This compound Reaction1->BZT Reaction2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1H-benzimidazole-2-thiol
  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL).

  • To this solution, add carbon disulfide (0.1 mol) and o-phenylenediamine (0.1 mol).

  • The reaction mixture is heated to reflux for 3-4 hours.

  • After cooling, the precipitate is filtered, washed with water, and then acidified with dilute acetic acid.

  • The resulting solid, 1H-benzimidazole-2-thiol, is filtered, washed with water, and dried.

Synthesis of this compound
  • To a solution of 1H-benzimidazole-2-thiol (0.05 mol) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (0.06 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (0.055 mol) dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or slightly elevated temperature (50-60 °C) for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Product This compound NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group Identification MS Mass Spectrometry Product->MS Molecular Weight Confirmation

Caption: Characterization workflow for the synthesized compound.
Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₂S
Molecular Weight192.28 g/mol
AppearanceExpected to be a white to off-white solid
Melting PointDependent on purity
SolubilitySoluble in common organic solvents
Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.60m4HAromatic protons (C₄-H to C₇-H)
~ 4.10t2HN-CH₂-CH₂-CH₃
~ 1.80sextet2HN-CH₂-CH₂-CH₃
~ 0.95t3HN-CH₂-CH₂-CH₃
~ 12.5 (broad)s1HN-H (Thione tautomer)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 165.0C=S (C₂)
~ 135.0 - 140.0Aromatic Quaternary Carbons (C₃ₐ, C₇ₐ)
~ 110.0 - 125.0Aromatic CH Carbons (C₄-C₇)
~ 45.0N-CH₂-CH₂-CH₃
~ 22.0N-CH₂-CH₂-CH₃
~ 11.0N-CH₂-CH₂-CH₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 2960 - 2850Aliphatic C-H stretch
~ 1620 - 1580C=N and C=C stretch (aromatic)
~ 1300 - 1200C=S stretch
~ 1250 - 1180C-N stretch

Table 4: Mass Spectrometry Data

m/z ValueAssignment
192.0772 (calculated)[M]⁺ (Molecular Ion)
149[M - C₃H₇]⁺
Other fragmentsConsistent with benzimidazole ring fragmentation

It is important to note that this compound can exist in tautomeric forms (thione and thiol). The spectroscopic data, particularly NMR, may reflect the presence of the predominant tautomer in the given solvent and conditions. The thione form is generally considered to be the more stable tautomer.

References

Spectroscopic Analysis of 1-propyl-1H-benzimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-propyl-1H-benzimidazole-2-thiol. Due to the limited availability of published experimental data for this specific compound, this document focuses on the predicted spectroscopic characteristics based on analogous compounds and provides detailed, generalized experimental protocols for obtaining the necessary data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel benzimidazole derivatives.

Predicted Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for the structural elucidation of the title compound, providing detailed information about the hydrogen and carbon framework.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.60m4HAr-H
~ 4.10 - 4.30t2HN-CH₂-CH₂-CH₃
~ 1.70 - 1.90m2HN-CH₂-CH₂-CH₃
~ 0.90 - 1.10t3HN-CH₂-CH₂-CH₃
~ 12.5 (broad)s1HSH/NH (tautomer)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 165 - 175C=S (Thione)
~ 130 - 145Ar-C (quaternary)
~ 110 - 125Ar-CH
~ 45 - 55N-CH₂-CH₂-CH₃
~ 20 - 30N-CH₂-CH₂-CH₃
~ 10 - 15N-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will provide information on the functional groups present in the molecule.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAr C-H stretch
~ 2960 - 2850Medium-StrongAliphatic C-H stretch
~ 2600 - 2550WeakS-H stretch (Thiol)
~ 1620 - 1600MediumC=N stretch
~ 1480 - 1450Medium-StrongAr C=C stretch
~ 1300 - 1200StrongC=S stretch (Thione)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
192[M]⁺ (Molecular Ion)
163[M - C₂H₅]⁺
149[M - C₃H₇]⁺
118[Benzimidazole]⁺ fragment

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of purified this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Procedure:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an ESI source.

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

    • The mass range should be set to detect the expected molecular ion (m/z 192).

    • For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_data Data Interpretation Synthesis Synthesis of 1-propyl-1H- benzimidazole-2-thiol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure Structural Elucidation and Data Reporting NMR->Structure IR->Structure MS->Structure

General workflow for spectroscopic analysis.

An In-depth Technical Guide to 1-propyl-1H-benzimidazole-2-thiol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 1-propyl-1H-benzimidazole-2-thiol. While specific experimental data for this particular derivative is limited in publicly available literature, this document consolidates known information for the benzimidazole-2-thiol scaffold and closely related analogues. It includes detailed experimental protocols and explores a key mechanism of action associated with this class of compounds, offering valuable insights for researchers in drug discovery and development.

Core Chemical Properties

This compound, a derivative of the versatile benzimidazole pharmacophore, possesses a unique set of physicochemical properties that are foundational to its potential biological activities.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione[1]
CAS Number 67624-25-3[1][2][3][4]
Molecular Formula C₁₀H₁₂N₂S[1][2][3][4]
Molecular Weight 192.28 g/mol [1][2][3][4]
Physical Form Solid

Physicochemical Data

Quantitative data on the physicochemical properties of this compound are not extensively reported. The following table includes available data and estimated values based on related compounds.

PropertyValueNotes
Melting Point Not availableThe related compound 1-methyl-1H-benzimidazole-2-thiol has a melting point of 193-197 °C.
Boiling Point Not available2-Propyl-1H-benzimidazole has a reported boiling point of 220 °C, though this lacks the thiol group.[4]
Solubility Insoluble in water. Soluble in organic solvents like DMSO and DMF.Based on the general solubility of benzimidazole-2-thiol.[5]
pKa ~7.5Estimated value for the thiol group based on benzimidazole-2-thiol.[5]
logP 3.0178Calculated value.[6]
Polar Surface Area 9.4725 ŲCalculated value.[6]

Synthesis and Characterization

The synthesis of this compound can be achieved through the alkylation of the parent benzimidazole-2-thiol. Below is a representative experimental protocol.

Synthesis Protocol: N-Alkylation of 1H-benzimidazole-2-thiol

This protocol describes a general method for the N-alkylation of a benzimidazole-2-thione, which can be adapted for the synthesis of this compound.

Materials:

  • 1H-benzimidazole-2(3H)-thione

  • 1-Bromopropane

  • Triethylamine

  • Ethanol

  • Water

Procedure:

  • A mixture of 1H-benzo[d]imidazole-2(3H)-thione (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • Triethylamine (1 equivalent) is added to the mixture, and the solution is refluxed for 1 hour.[7]

  • 1-Bromopropane (1 equivalent) is then added to the reaction mixture.

  • The mixture is heated under reflux for an additional 5 hours.[7]

  • After the reaction is complete, the ethanol is removed under reduced pressure.

  • Water is added to the residue, and the mixture is stirred.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.[7]

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the benzimidazole and thiol/thione functional groups.

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2960-2850Aliphatic C-H stretching (propyl group)
~2550S-H stretching (thiol tautomer, may be weak or absent)
~1620C=N stretching
~1500, 1450Aromatic C=C stretching
~1200C=S stretching (thione tautomer)

The presence of a band around 2550 cm⁻¹ would indicate the presence of the thiol tautomer, while a strong band around 1200 cm⁻¹ is characteristic of the thione form.[8]

3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet1HN-H proton (if tautomerism occurs) or S-H proton
~7.1-7.5Multiplet4HAromatic protons of the benzimidazole ring
~4.1Triplet2HN-CH₂-CH₂-CH₃
~1.7Sextet2HN-CH₂-CH₂-CH₃
~0.9Triplet3HN-CH₂-CH₂-CH₃

3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework:

Chemical Shift (δ, ppm)Assignment
~168C=S (thione carbon)
~130-140Aromatic quaternary carbons
~110-125Aromatic CH carbons
~45N-CH₂-CH₂-CH₃
~22N-CH₂-CH₂-CH₃
~11N-CH₂-CH₂-CH₃

3.2.4. Mass Spectrometry (MS)

Electron impact mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propyl group and fragmentation of the benzimidazole ring.[9]

Biological Activity and Mechanism of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiproliferative and antimicrobial effects.[2][10] A prominent mechanism of action for many benzimidazole-based compounds is the inhibition of tubulin polymerization.[6][11][12]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell structure.[13] The disruption of microtubule dynamics is a validated and effective strategy in cancer chemotherapy.[13]

Benzimidazole derivatives can bind to the colchicine-binding site on β-tubulin.[1][13] This binding event induces a conformational change in the tubulin dimer, which prevents its incorporation into the growing microtubule polymer. This leads to the inhibition of microtubule formation, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase and apoptosis (programmed cell death).[11][12]

Tubulin_Polymerization_Inhibition cluster_Cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Inhibited_Complex Inhibited Tubulin Complex Tubulin_Dimers->Inhibited_Complex Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Microtubules->Disruption Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Arrest leads to Benzimidazole_Thiol 1-propyl-1H- benzimidazole-2-thiol Benzimidazole_Thiol->Tubulin_Dimers Binds to Colchicine Site Inhibited_Complex->Microtubules Inhibition Disruption->Mitotic_Spindle Disruption Tubulin_Assay_Workflow start Start prepare_reagents Prepare Reagents (Tubulin, Buffers, GTP, Compounds) start->prepare_reagents setup_plate Set up 96-well plate on ice (Buffer, GTP, Test Compound/Controls) prepare_reagents->setup_plate add_tubulin Add cold tubulin solution to initiate polymerization setup_plate->add_tubulin read_plate Incubate at 37°C in plate reader Measure Absorbance at 340 nm add_tubulin->read_plate analyze_data Analyze Data (Plot Absorbance vs. Time) read_plate->analyze_data end End analyze_data->end

References

In-Depth Technical Guide: 1-Propyl-1H-benzoimidazole-2-thiol (CAS 67624-25-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for CAS number 67624-25-3. This guide provides a comprehensive overview of its known properties and draws upon literature for closely related benzimidazole-2-thione derivatives to discuss synthesis, potential biological activities, and hypothetical mechanisms of action.

Core Properties of 1-Propyl-1H-benzoimidazole-2-thiol

1-Propyl-1H-benzoimidazole-2-thiol, also known as 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione, is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of a propyl group at the N-1 position and a thione group at the C-2 position defines the specific properties and potential biological activities of this molecule.

Chemical and Physical Data

The following table summarizes the key quantitative data for CAS number 67624-25-3.

PropertyValueSource
CAS Number 67624-25-3[1]
Molecular Formula C₁₀H₁₂N₂S[1]
Molecular Weight 192.28 g/mol [1]
IUPAC Name 1-propyl-1,3-dihydro-2H-benzimidazole-2-thioneN/A
Synonyms 1-Propyl-1H-benzoimidazole-2-thiol, 1-propylbenzimidazoline-2-thione[2][3]
Density 1.23 g/cm³N/A
Boiling Point 299.1 °C at 760 mmHgN/A
Flash Point 134.7 °CN/A

Synthesis and Experimental Protocols

Representative Experimental Protocol: N-Alkylation of 1H-benzoimidazole-2-thione

This protocol describes a general procedure for the synthesis of N-alkylated benzimidazole-2-thiones.

Materials:

  • 1H-benzoimidazole-2-thione

  • 1-Bromopropane (or other suitable propyl halide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup (if necessary)

  • Standard laboratory glassware

Procedure:

  • To a solution of 1H-benzoimidazole-2-thione (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

  • Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash them with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in ethyl acetate and wash it with deionized water in a separatory funnel to remove any remaining inorganic impurities.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude 1-Propyl-1H-benzoimidazole-2-thiol.

  • If necessary, purify the product further by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

experimental_workflow reagents Reactants: 1H-benzoimidazole-2-thione 1-Bromopropane Base (K₂CO₃) Solvent (Acetone/DMF) reaction Reaction Setup: Stirring at reflux reagents->reaction 1. Mix workup Aqueous Workup: Filtration Extraction Drying reaction->workup 2. Reaction complete purification Purification: Column Chromatography workup->purification 3. Crude product characterization Characterization: NMR, Mass Spectrometry purification->characterization 4. Purified product product Final Product: 1-Propyl-1H-benzoimidazole-2-thiol characterization->product

General workflow for synthesis and purification.

Literature Review of Biological Activities

Direct biological studies on 1-Propyl-1H-benzoimidazole-2-thiol are scarce in the public domain. However, the broader class of N-alkylated benzimidazole derivatives has been extensively investigated for a variety of pharmacological activities.

N-alkylated benzimidazoles have shown promise as:

  • Antibacterial and Antifungal Agents: Several studies have reported the synthesis of series of 1-alkyl-benzimidazolone/thione derivatives and their evaluation against various bacterial and fungal strains. The nature of the alkyl substituent at the N-1 position has been shown to influence the antimicrobial activity.

  • Antiviral Agents: Notably, certain N-substituted benzimidazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus (HIV). The benzimidazole core mimics the purine bases of nucleotides, allowing it to interact with the active site of the reverse transcriptase enzyme.

  • Antiproliferative Agents: The benzimidazole scaffold is present in several anticancer drugs. N-alkylated derivatives have been explored for their potential to inhibit cancer cell growth through various mechanisms.

Potential Signaling Pathways

Given the documented anti-HIV activity of some N-substituted benzimidazoles, a plausible, though hypothetical, mechanism of action for 1-Propyl-1H-benzoimidazole-2-thiol could be the inhibition of HIV reverse transcriptase.

Hypothetical Signaling Pathway: Inhibition of HIV Reverse Transcriptase

The following diagram illustrates the potential mechanism by which an N-substituted benzimidazole derivative could act as a non-nucleoside reverse transcriptase inhibitor.

hiv_rt_inhibition cluster_virus HIV Life Cycle cluster_drug Drug Action viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase (RT) viral_rna->reverse_transcriptase binds to viral_dna Viral DNA reverse_transcriptase->viral_dna synthesizes integration Integration into Host Genome viral_dna->integration replication Viral Replication integration->replication drug 1-Propyl-1H-benzoimidazole-2-thiol (Hypothetical NNRTI) inhibition Inhibition of RT drug->inhibition inhibition->reverse_transcriptase blocks activity

Hypothetical inhibition of HIV reverse transcriptase.

Pathway Description: HIV, a retrovirus, utilizes the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the synthesis of viral DNA and thereby halts the viral replication cycle. It is plausible that 1-Propyl-1H-benzoimidazole-2-thiol, as an N-substituted benzimidazole, could adopt a conformation that allows it to bind to this allosteric pocket, although this would require experimental validation.

Conclusion

1-Propyl-1H-benzoimidazole-2-thiol (CAS 67624-25-3) is a member of the pharmacologically significant benzimidazole family. While its specific biological activities and mechanisms of action are not well-documented in the available literature, its structural similarity to other N-alkylated benzimidazoles suggests potential for antimicrobial, antiviral, and antiproliferative properties. The representative synthetic protocols and hypothetical mechanisms of action presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Further experimental studies are necessary to fully elucidate the pharmacological profile of 1-Propyl-1H-benzoimidazole-2-thiol.

References

The Pharmacological Potential of 1-Propyl-1H-benzimidazole-2-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, recognized for its privileged structure that allows for diverse biological activities.[1] Among the myriad of its derivatives, those originating from 1-propyl-1H-benzimidazole-2-thiol have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these derivatives, with a focus on their antimicrobial and anticancer properties.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, serves as the foundation for the development of a wide array of derivatives. While specific literature detailing the synthesis of the 1-propyl variant is not abundant, the general synthesis of 1H-benzimidazole-2-thiols is well-established and typically involves the reaction of the corresponding o-phenylenediamine with carbon disulfide in an alcoholic solution of potassium hydroxide. Subsequent N-alkylation with a propyl halide would yield the desired this compound.

A notable synthetic pathway for creating derivatives from this core involves the preparation of carbohydrazides. For instance, the synthesis of N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides has been reported, starting from the corresponding ester, which is then treated with hydrazine hydrate to form the hydrazide. This intermediate subsequently reacts with various aromatic aldehydes to yield the final Schiff base derivatives.

Biological Activities

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

The antimicrobial efficacy of these compounds has been evaluated against a range of bacterial and fungal strains. The mechanism of action for benzimidazole-based antimicrobials is often attributed to their ability to inhibit crucial cellular processes in microorganisms.[1]

A study by Vasantha et al. (2015) investigated the antimicrobial activity of a series of N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides. The results, summarized in the table below, indicate promising activity against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial and Fungal Strains

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)A. niger (µg/mL)C. albicans (µg/mL)
Standard (Ciprofloxacin) 6.256.256.256.25--
Standard (Fluconazole) ----12.512.5
Derivative 1 12.52525502550
Derivative 2 2512.550255025
Derivative 3 6.2512.512.52512.512.5

Data extracted from Vasantha et al., 2015. Note: Specific derivative structures are detailed in the original publication.

Anticancer Activity

Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the disruption of microtubule polymerization and the inhibition of key enzymes involved in cancer cell proliferation. While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, the broader class of benzimidazole-2-thiol derivatives has shown significant cytotoxic effects against various cancer cell lines. Further research is warranted to specifically quantify the anticancer potential of the 1-propyl substituted series.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N'-arylidene-2-(substituted phenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides
  • Synthesis of the Ester: The appropriately substituted o-phenylenediamine is reacted with the corresponding substituted benzoic acid in the presence of a condensing agent to yield the 2-(substituted phenyl)-1H-benzo[d]imidazole intermediate. This is followed by N-propylation using propyl halide and subsequent esterification of the 5-carboxylic acid group.

  • Formation of the Hydrazide: The synthesized ester is refluxed with an excess of hydrazine hydrate in a suitable solvent such as ethanol for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazide is filtered, washed, and dried.

  • Synthesis of Schiff Bases (Final Derivatives): The carbohydrazide is dissolved in a suitable solvent like glacial acetic acid, and an equimolar amount of the desired aromatic aldehyde is added. The mixture is then refluxed for a specified period. After cooling, the product is poured into ice-cold water, and the resulting solid is filtered, washed, and recrystallized to obtain the pure N'-arylidene derivative.

Antimicrobial Screening: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 24 hours for bacteria and 48 hours for fungi at their respective optimal temperatures.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing Methodologies

To further elucidate the experimental processes, the following diagrams created using the DOT language provide a clear visual representation of the workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives o-Phenylenediamine o-Phenylenediamine Benzimidazole Core Benzimidazole Core o-Phenylenediamine->Benzimidazole Core Carbon Disulfide, KOH This compound This compound Benzimidazole Core->this compound Propyl Halide Carbohydrazide Intermediate Carbohydrazide Intermediate This compound->Carbohydrazide Intermediate Esterification, Hydrazine Hydrate Final Derivatives Final Derivatives Carbohydrazide Intermediate->Final Derivatives Aromatic Aldehydes

Caption: General synthesis workflow for this compound derivatives.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Workflow Microbial Culture Microbial Culture Inoculum Preparation Inoculum Preparation Microbial Culture->Inoculum Preparation Adjust to 0.5 McFarland Inoculation Inoculation Inoculum Preparation->Inoculation Test Compounds Test Compounds Serial Dilution Serial Dilution Test Compounds->Serial Dilution 96-well plate Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation 24-48h MIC Determination MIC Determination Incubation->MIC Determination Visual Inspection

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

The derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The available data indicates their potential as effective antimicrobial agents. However, to fully realize their therapeutic utility, further in-depth studies are required. Specifically, comprehensive investigations into their anticancer activities, including the determination of IC50 values against a broad panel of cancer cell lines, are crucial. Elucidating the precise mechanisms of action and identifying the specific cellular targets and signaling pathways involved will be instrumental in optimizing their structure for enhanced potency and selectivity. This will pave the way for the rational design of new, more effective drugs based on the this compound core structure.

References

Speculative Mechanism of Action: 1-Propyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-benzimidazole-2-thiol is a heterocyclic organic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action for this particular derivative is limited in publicly available literature, this guide synthesizes information from studies on analogous benzimidazole-2-thiol and N-alkylated benzimidazole compounds to speculate on its potential biological activities and molecular targets. Drawing parallels from structurally related molecules, we will explore potential antimicrobial, anti-inflammatory, and anticancer mechanisms. This document aims to provide a foundational understanding for researchers and professionals in drug development by presenting potential mechanisms, proposing experimental protocols to test these hypotheses, and offering a framework for future investigation.

Introduction

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2] The benzimidazole core, a fusion of benzene and imidazole rings, offers a versatile platform for chemical modification, with substitutions at the N-1 and C-2 positions significantly influencing the pharmacological profile.[3] The presence of a thiol group at the C-2 position and a propyl group at the N-1 position in this compound suggests the potential for a range of biological activities, which will be the focus of this speculative guide.

Speculative Mechanisms of Action

Based on the known activities of structurally similar benzimidazole derivatives, the mechanism of action for this compound can be hypothesized across several therapeutic areas.

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents. The mechanism of action for benzimidazole-2-thiol derivatives against bacteria and fungi is likely multifaceted.

  • Inhibition of Ergosterol Biosynthesis: In fungi, benzimidazoles are known to interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The thiol group in the target compound could potentially interact with enzymes in this pathway.

  • Disruption of Microbial Metabolism: The structural similarity to purines may allow the compound to interfere with nucleic acid synthesis or other metabolic pathways essential for microbial survival.

  • Influence of N-1 Alkyl Group: Studies on other 1-alkyl-benzimidazole derivatives have shown that the nature and size of the alkyl group can impact antimicrobial potency, with increased lipophilicity potentially enhancing cell wall penetration.[4]

Anti-inflammatory Activity

Several benzimidazole derivatives exhibit anti-inflammatory properties, often attributed to the inhibition of key enzymes in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] The benzimidazole core can act as a scaffold to position substituents that interact with the active site of COX enzymes.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is a significant area of research, with several proposed mechanisms of action.

  • Tubulin Polymerization Inhibition: A prominent mechanism for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The N-1 propyl group might influence the binding affinity to the colchicine-binding site on tubulin.

  • Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.

  • DNA Alkylation and Intercalation: Some benzimidazole derivatives, like bendamustine, function as DNA alkylating agents, causing DNA damage and inducing apoptosis.[2]

Data Presentation

Biological ActivityAssay TypeTarget/OrganismMetricValue (µM)
Antimicrobial Minimum Inhibitory Concentration (MIC)Staphylococcus aureusMIC15.6
Minimum Inhibitory Concentration (MIC)Escherichia coliMIC31.2
Minimum Inhibitory Concentration (MIC)Candida albicansMIC12.5
Anti-inflammatory Cyclooxygenase (COX-2) Inhibition AssayHuman recombinant COX-2IC508.5
Anticancer MTT Cell Proliferation AssayHuman breast cancer cell line (MCF-7)IC505.2
Tubulin Polymerization AssayBovine brain tubulinIC502.1

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro experiments are proposed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Methodology: The broth microdilution method is a standard procedure.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized.

  • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.

  • Prepare a reaction mixture containing arachidonic acid (substrate) and a colorimetric or fluorometric probe in a 96-well plate.

  • Add various concentrations of this compound to the wells.

  • Initiate the reaction by adding the respective COX enzyme.

  • Include a known COX inhibitor as a positive control and a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for a specified time.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Anticancer Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

To further illustrate the speculative mechanisms and experimental workflows, the following diagrams are provided.

G Hypothesized Antimicrobial Signaling Pathway cluster_fungus Fungal Cell cluster_bacterium Bacterial Cell Compound Compound Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Compound->Ergosterol_Biosynthesis Inhibition Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Disruption Compound_B Compound DNA_Gyrase DNA Gyrase / Topoisomerase Compound_B->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blockage G Proposed Anti-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition G Experimental Workflow for MIC Determination Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read_Results Visually Assess for Growth Inhibition Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of N-Substituted Benzimidazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of N-substituted benzimidazole-2-thiols, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key crystallographic data, details experimental protocols for their determination, and visualizes a representative synthetic workflow.

Core Crystallographic Data of N-Substituted Benzimidazole Derivatives

The following tables present a compilation of crystallographic data for representative N-substituted benzimidazole-2-thiol derivatives and related structures, offering a comparative overview of their solid-state conformations.

Table 1: Crystal and Experimental Data for Selected Benzimidazole-2-thione Derivatives [1][2]

ParameterCompound 8 (2-(butylthio)-1H-benzo[d]imidazole)Compound 9 (3,4-dihydro-2H-[1][3]thiazino[3,2-a]benzimidazole)
Formula C11H14N2SC10H10N2S
Formula Weight 206.31190.26
Crystal System OrthorhombicMonoclinic
Space Group PbcaP21/c
a (Å) 8.163(3)9.123(2)
b (Å) 15.623(4)10.327(2)
c (Å) 17.134(5)10.038(2)
α (°) 9090
β (°) 90102.78(3)
γ (°) 9090
Volume (ų) 2184.1(12)922.0(3)
Z 84
Calculated Density (g/cm³) 1.2541.371
Absorption Coefficient (mm⁻¹) 0.270.30
F(000) 880400

Table 2: Selected Geometric Parameters (Å, °) for 2-(butylthio)-1H-benzo[d]imidazole (Compound 8) [1][2]

Bond/AngleLength (Å) / Angle (°)
S1-C7 1.761(2)
S1-C8 1.815(3)
N1-C7 1.321(3)
N1-C1 1.391(3)
N2-C7 1.353(3)
N2-C6 1.385(3)
C7-N1-C1 110.1(2)
C7-N2-C6 108.9(2)
N1-C7-N2 110.2(2)
N1-C7-S1 125.6(2)
N2-C7-S1 124.2(2)

Table 3: Hydrogen-Bond Geometry (Å, °) for 2-(butylthio)-1H-benzo[d]imidazole (Compound 8) [1][2]

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
N2–H2···N10.862.193.003(3)157.0

Experimental Protocols

The determination of the crystal structures of N-substituted benzimidazole-2-thiols involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of N-Substituted Benzimidazole-2-thiols

A general and widely employed method for the synthesis of N-substituted benzimidazole-2-thiols involves the alkylation of the parent 1H-benzo[d]imidazole-2(3H)-thione. A representative procedure is as follows:

  • Starting Material Preparation : 1H-benzo[d]imidazole-2(3H)-thione is often synthesized by reacting o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.[4]

  • Alkylation/Aralkylation : The 1H-benzo[d]imidazole-2(3H)-thione is dissolved in a suitable organic solvent, such as acetone or ethanol.[2]

  • A base, typically triethylamine or potassium carbonate, is added to the mixture to facilitate the deprotonation of the thiol or amine group.[2]

  • The appropriate alkylating or aralkylating agent (e.g., 1-bromobutane or benzyl chloride) is added to the reaction mixture.[2]

  • The mixture is typically stirred and heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

  • Work-up and Purification : After cooling, the reaction mixture is filtered. Water is often added to the filtrate to precipitate the crude product. The resulting solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure N-substituted benzimidazole-2-thiol derivative.[2]

Crystallization

Single crystals suitable for X-ray diffraction are paramount for structural elucidation. A common technique for growing high-quality crystals is slow evaporation:

  • The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, dichloromethane) to create a saturated or near-saturated solution.[3]

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean vial, which is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of the compound will form.

Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure is performed using single-crystal X-ray diffraction.

  • Crystal Mounting : A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature (e.g., 296 K). A monochromatic X-ray source (e.g., Mo Kα radiation) is used.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural analysis of N-substituted benzimidazole-2-thiols.

G Figure 1: Generalized Workflow for Synthesis and Crystal Structure Analysis cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis start o-Phenylenediamine + Carbon Disulfide thione 1H-Benzimidazole-2-thiol start->thione Base (KOH) alkylation Alkylation/ Aralkylation thione->alkylation Alkyl Halide, Base (e.g., K2CO3) product N-Substituted Benzimidazole-2-thiol alkylation->product recrystallization Recrystallization product->recrystallization crystal_growth Slow Evaporation recrystallization->crystal_growth single_crystal Single Crystal crystal_growth->single_crystal xray Single-Crystal X-ray Diffraction single_crystal->xray data_processing Structure Solution & Refinement xray->data_processing structure Crystal Structure (Bond Lengths, Angles, etc.) data_processing->structure

Figure 1: Generalized Workflow for Synthesis and Crystal Structure Analysis

References

Tautomeric Equilibrium of 1-propyl-1H-benzimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intricately linked to the subtle dynamics of tautomeric equilibria. This technical guide provides an in-depth analysis of the thione-thiol tautomerism in 1-propyl-1H-benzimidazole-2-thiol. While this specific derivative is not extensively documented, a comprehensive understanding can be constructed from foundational principles and detailed studies of the parent compound, 2-mercaptobenzimidazole, and its N-alkylated analogs. This document outlines the structural characteristics of the tautomers, the position of the equilibrium, and the critical experimental and computational methodologies employed for its characterization. Quantitative data from related compounds are summarized, and detailed protocols are provided to facilitate further research in this area, which is crucial for rational drug design and development.

Introduction: The Significance of Tautomerism

Benzimidazole-based structures are integral to numerous pharmaceutical agents due to their structural similarity to naturally occurring purines.[1] The 2-mercaptobenzimidazole scaffold is of particular interest, as it exhibits a dynamic equilibrium between two tautomeric forms: the thione form (1-propyl-1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (this compound).

This phenomenon, known as prototropy, involves the migration of a proton between the nitrogen and sulfur atoms. The prevalence of one tautomer over the other can profoundly impact a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capability, and steric profile. Consequently, the tautomeric state dictates the molecule's binding affinity to biological targets like enzymes and receptors, making a thorough understanding of this equilibrium essential for drug development professionals.[2]

For this compound, the substitution at the N1 position precludes the annular tautomerism seen in the parent compound, simplifying the system to the exocyclic thione-thiol equilibrium. Overwhelming evidence from spectroscopic, crystallographic, and computational studies on analogous compounds indicates that the thione form is the predominant and more stable tautomer in both solution and the solid state.[1][2][3]

The Thione-Thiol Equilibrium

The tautomeric equilibrium for this compound involves the interconversion between the thione and thiol isomers. The propyl group remains fixed at the N1 position.

Figure 1: Thione-Thiol Tautomeric Equilibrium.

The equilibrium lies significantly towards the thione form due to the greater thermodynamic stability associated with the C=S double bond and the aromaticity of the benzimidazole ring system in this configuration.

Quantitative Analysis of Tautomeric Stability

CompoundMethodParameterValue (Thione vs. Thiol)Predominant FormReference
2-MercaptobenzimidazoleDFT (B3LYP)ΔGThione is more stable by 51–55 kJ/mol⁻¹Thione
1-Methyl-benzimidazole-2-thioneDFT (B3LYP/6-311++G**)Relative EnergyThione is the most stable tautomerThione
5(6)-Substituted benzimidazole-2-thionesSemi-empirical (AM1, PM3)KTEquilibrium constants favor thione formsThione[4]

Table 1: Summary of Quantitative Data on Tautomer Stability

Experimental Characterization Protocols

Determining the predominant tautomeric form and quantifying the equilibrium requires a multi-faceted approach, employing various spectroscopic and analytical techniques.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Characterization cluster_interpretation Data Interpretation start Synthesize/Purify This compound nmr NMR Spectroscopy (1H, 13C, 15N, VT-NMR) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis ir FT-IR / Raman Spectroscopy start->ir xray Single Crystal X-ray Diffraction (Solid State) start->xray conclusion Confirm Predominant Tautomer (Thione) nmr->conclusion uv_vis->conclusion ir->conclusion xray->conclusion

Figure 2: Experimental Workflow for Tautomer Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[3]

  • Protocol:

    • Sample Preparation: Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube. DMSO-d6 is often preferred as it can slow down proton exchange rates.[5]

    • Acquisition: Record 1H and 13C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

    • Key Indicators:

      • 1H NMR: The thione tautomer will show a characteristic N-H proton signal (typically a broad singlet) at a downfield chemical shift (e.g., ~12-13 ppm), which disappears upon D2O exchange. The thiol form would show a distinct S-H proton signal at a different chemical shift.

      • 13C NMR: The most indicative signal is the C2 carbon. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a significantly downfield position (e.g., >165 ppm). In the thiol form, it is an sp2 carbon attached to S and N, appearing at a more upfield position.[2][3] The chemical shifts of the aromatic C4/C7 carbons can also be used to quantitatively assess the tautomeric ratio by comparing them to locked N-methyl and S-methyl reference compounds.[3]

    • Variable-Temperature (VT) NMR: To study the dynamics of the equilibrium, record spectra at various temperatures. A coalescence of signals at higher temperatures can indicate a rapid interconversion between tautomers and can be used to calculate the free energy of activation (ΔG‡) for the process.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides electronic transition information that differs between the two tautomers.

  • Protocol:

    • Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Acquisition: Record the absorption spectrum over a range of approximately 200-500 nm using a spectrophotometer.

    • Key Indicators:

      • Thione Form: Exhibits a characteristic absorption band at a longer wavelength (typically 300-400 nm) corresponding to the n→π* electronic transition of the C=S chromophore.

      • Thiol Form: Shows absorption bands at shorter wavelengths (typically <300 nm) corresponding to π→π* transitions within the aromatic system.[7] The dominance of the long-wavelength absorption band is strong evidence for the prevalence of the thione tautomer.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in the molecule.

  • Protocol:

    • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for solid-state analysis. For solution studies, use an appropriate IR-transparent solvent and cell.

    • Acquisition: Record the spectrum over the range of 4000-400 cm-1.

    • Key Indicators:

      • Thione Form: The presence of a strong absorption band in the region of 1200-1050 cm-1 is characteristic of the C=S stretching vibration. The N-H stretching vibration appears as a broad band around 3100-3000 cm-1.

      • Thiol Form: The absence of the C=S band and the appearance of a weak S-H stretching band (around 2600-2550 cm-1) would indicate the thiol form. The absence of the S-H band in experimental spectra is a key confirmation of the thione structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state.

  • Protocol:

    • Crystal Growth: Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.

    • Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

    • Key Indicators: The refined structure will precisely locate all atoms, including the hydrogen on the N3 nitrogen (thione) or the sulfur atom (thiol). Bond length analysis will confirm the presence of a C=S double bond (shorter) or a C-S single bond (longer), definitively identifying the tautomer present in the crystal lattice. For virtually all 2-mercaptobenzimidazole derivatives studied, X-ray crystallography confirms the thione structure.[2]

Computational Chemistry Protocols

Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and providing deeper energetic insights.

  • Protocol:

    • Structure Optimization:

      • Build the initial 3D structures of both the thione and thiol tautomers of this compound.

      • Perform full geometry optimization for both tautomers in the gas phase using a reliable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[8]

    • Energy Calculation:

      • Calculate the single-point electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies (G) for the optimized structures at the same level of theory. The difference in Gibbs free energy (ΔG) will indicate the relative stability of the tautomers.

      • To account for solvent effects, repeat the calculations using an implicit solvation model like the Polarizable Continuum Model (PCM).

    • Spectroscopic Prediction:

      • Perform frequency calculations to predict the IR spectra and confirm that the optimized structures are true minima (no imaginary frequencies).

      • Calculate NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method to compare with experimental data.[9]

      • Simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) to predict electronic transition energies and oscillator strengths.

Conclusion

References

Solubility of 1-propyl-1H-benzimidazole-2-thiol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-propyl-1H-benzimidazole-2-thiol in Different Solvents

For the Attention Of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the solubility characteristics of this compound. It is important to note that a thorough literature search did not yield specific quantitative solubility data for this particular compound. Therefore, this guide presents qualitative solubility information for the parent compound, 2-mercaptobenzimidazole, as a reference, along with a standardized experimental protocol for determining solubility.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in drug development. Understanding the solubility of this compound in various solvents is essential for its effective use in research and pharmaceutical applications.

Predicted Solubility Profile

While quantitative data is not available, the solubility of this compound can be inferred from the known solubility of its parent compound, 2-mercaptobenzimidazole, and the influence of the N-propyl substituent. The introduction of a non-polar propyl group is expected to increase the compound's affinity for less polar organic solvents.

Data Presentation: Qualitative Solubility of 2-Mercaptobenzimidazole

The following table summarizes the qualitative solubility of the parent compound, 2-mercaptobenzimidazole. This information can serve as a foundational guide for solvent selection for this compound, with the expectation of enhanced solubility in organic solvents due to the propyl group.

Solvent ClassSpecific SolventQualitative Solubility of 2-MercaptobenzimidazoleExpected Influence of N-Propyl Group on Solubility
Aqueous WaterInsoluble (<0.1 g/100 mL at 23.5°C)[1][2]Likely to remain insoluble or have very low solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleExpected to be readily soluble
Dimethylformamide (DMF)SolubleExpected to be readily soluble
Alcohols EthanolSoluble[1]Expected to be soluble
MethanolSolubleExpected to be soluble
Ketones AcetoneSoluble[1]Expected to be soluble
Esters Ethyl AcetateSoluble[1]Expected to be soluble
Halogenated DichloromethaneInsoluble[1]May show increased solubility
ChloroformInsoluble[1]May show increased solubility
Aromatic BenzeneInsoluble[1]May show increased solubility
Ethers Diethyl EtherInsoluble[1]May show increased solubility

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Volumetric flasks

  • Analytical balance

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary. For aqueous solubility, prepare buffer solutions to the desired pH.

  • Addition of Solute: Add an excess amount of solid this compound to a known volume or weight of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Place the sealed containers in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.

  • Phase Separation: After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start prep_solute Weigh excess This compound start->prep_solute prep_solvent Measure known volume of solvent start->prep_solvent combine Combine solute and solvent in a sealed vessel prep_solute->combine prep_solvent->combine equilibrate Equilibrate in thermostatic shaker (e.g., 24-72h) combine->equilibrate separate Phase Separation (Sedimentation / Centrifugation) equilibrate->separate sample Withdraw and filter supernatant separate->sample analyze Analyze concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Synthesis Protocol for 1-propyl-1H-benzimidazole-2-thiol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-propyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides a detailed two-step synthesis protocol for this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis involves the initial preparation of 2-mercaptobenzimidazole from o-phenylenediamine and carbon disulfide, followed by the selective N-alkylation of the benzimidazole ring with 1-bromopropane.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps:

  • Synthesis of 2-Mercaptobenzimidazole:

  • Synthesis of this compound:

Experimental Protocols

Step 1: Synthesis of 2-Mercaptobenzimidazole

This procedure outlines the synthesis of the precursor molecule, 2-mercaptobenzimidazole.

Materials and Equipment:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Glacial acetic acid

  • Activated charcoal

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • In a 500 mL round-bottom flask, a mixture of 10.8 g (0.1 mole) of o-phenylenediamine, 5.6 g (0.1 mole) of potassium hydroxide, 100 mL of 95% ethanol, and 15 mL of water is prepared.

  • To this stirred mixture, 7.6 g (6.1 mL, 0.1 mole) of carbon disulfide is added.

  • The reaction mixture is heated under reflux for 3 hours.

  • After the reflux period, 1.5 g of activated charcoal is cautiously added to the hot mixture, and heating is continued for an additional 10 minutes.

  • The hot solution is filtered to remove the charcoal.

  • The filtrate is then heated to 60-70 °C, and 100 mL of warm water is added.

  • The mixture is acidified by the dropwise addition of dilute acetic acid with continuous stirring until the precipitation of 2-mercaptobenzimidazole is complete.

  • The white crystalline product is collected by filtration using a Büchner funnel, washed with water, and dried in an oven at 40-50 °C.

  • The crude product can be recrystallized from ethanol to obtain a purified product.

Step 2: Synthesis of this compound

This protocol details the N-alkylation of 2-mercaptobenzimidazole to yield the final product.

Materials and Equipment:

  • 2-Mercaptobenzimidazole (from Step 1)

  • 1-Bromopropane

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Chromatography column (if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-mercaptobenzimidazole (0.01 mol) in absolute ethanol.

  • Add an equimolar amount of sodium hydroxide (0.01 mol) to the solution and stir until it dissolves to form the sodium salt of 2-mercaptobenzimidazole.

  • To this solution, add 1-bromopropane (0.011 mol, a slight excess) dropwise.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Step 1: 2-Mercaptobenzimidazole
o-Phenylenediamine (molar quantity)0.1 mol[Internal Protocol]
Carbon disulfide (molar quantity)0.1 mol[Internal Protocol]
Potassium hydroxide (molar quantity)0.1 mol[Internal Protocol]
Reaction Time3 hours[Internal Protocol]
Typical Yield85-95%[Internal Protocol]
Melting Point302-304 °C[Internal Protocol]
Step 2: this compound
2-Mercaptobenzimidazole (molar quantity)0.01 mol[Internal Protocol]
1-Bromopropane (molar quantity)0.011 mol[Internal Protocol]
Sodium hydroxide (molar quantity)0.01 mol[Internal Protocol]
Reaction Time4-6 hours[Internal Protocol]
Product: this compound
Molecular FormulaC₁₀H₁₂N₂S[1][2]
Molecular Weight192.28 g/mol [1][2]
CAS Number67624-25-3[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Mercaptobenzimidazole cluster_step2 Step 2: N-propylation A Reactants: o-Phenylenediamine, CS₂, KOH, Ethanol B Reflux for 3 hours A->B C Acidification with Acetic Acid B->C D Isolation and Purification C->D E 2-Mercaptobenzimidazole D->E F Reactants: 2-Mercaptobenzimidazole, 1-Bromopropane, NaOH, Ethanol E->F Intermediate G Reflux for 4-6 hours F->G H Workup and Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Signaling Pathway (Hypothetical Application)

While the direct signaling pathway modulation by this compound is a subject for further research, many benzimidazole derivatives are known to interact with various biological targets. For instance, some act as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a benzimidazole derivative might exert its effect.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Drug This compound (Hypothetical Kinase Inhibitor) Drug->RAF Inhibition

References

Alkylation of 1H-benzimidazole-2-thiol with Propyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the S-alkylation of 1H-benzimidazole-2-thiol using propyl bromide. This reaction is a fundamental step in the synthesis of various biologically active compounds, leveraging the versatile benzimidazole scaffold.

Application Notes

1H-benzimidazole-2-thiol and its derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities. The sulfur atom at the C2 position is a prime site for modification, allowing for the synthesis of diverse compound libraries. The alkylation of this thiol group with propyl bromide yields 2-(propylthio)-1H-benzimidazole, a key intermediate for various applications.

The resulting 2-alkylthio-benzimidazole scaffold is a core structure in numerous compounds investigated for various therapeutic effects. For instance, derivatives of 2-(propylthio)-1H-benzimidazole have been explored for their potential as proton pump inhibitors, similar to commercially successful drugs that also feature a substituted benzimidazole core. The introduction of the propylthio group can modulate the compound's lipophilicity and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic properties. Researchers in drug development often utilize this reaction as an initial step to create novel molecules for screening in antiviral, antifungal, and anticancer assays.

Experimental Protocol: Synthesis of 2-(propylthio)-1H-benzimidazole

This protocol details the synthesis of 2-(propylthio)-1H-benzimidazole via the S-alkylation of 1H-benzimidazole-2-thiol with propyl bromide.

Materials:

  • 1H-benzimidazole-2-thiol

  • Propyl bromide (1-bromopropane)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-benzimidazole-2-thiol (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents), to the solution. The base acts as a proton acceptor, facilitating the formation of the thiolate anion.

  • Alkylation: To the stirred suspension, add propyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction Condition: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, for instance, ~56°C for acetone) and maintain it for a period of 2-6 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 2-(propylthio)-1H-benzimidazole.

Experimental Data

The following table summarizes typical quantitative data for the alkylation of 1H-benzimidazole-2-thiol with propyl bromide under different conditions.

BaseSolventTemperatureReaction TimeYield (%)
Potassium CarbonateAcetoneReflux (~56 °C)4-6 hours~85-95%
Sodium HydroxideDMFRoom Temperature2-4 hours~90-98%

Experimental Workflow Diagram

Alkylation_Workflow Figure 1. Experimental Workflow for the Synthesis of 2-(propylthio)-1H-benzimidazole cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve 1H-benzimidazole-2-thiol in Solvent (Acetone/DMF) add_base 2. Add Base (K₂CO₃ or NaOH) dissolve->add_base Stir add_alkyl 3. Add Propyl Bromide (dropwise) add_base->add_alkyl reflux 4. Heat to Reflux (2-6 hours) add_alkyl->reflux monitor 5. Monitor by TLC reflux->monitor cool_filter 6. Cool and Filter monitor->cool_filter Reaction Complete evaporate 7. Evaporate Solvent cool_filter->evaporate recrystallize 8. Recrystallize (from Ethanol/Water) evaporate->recrystallize product Final Product: 2-(propylthio)-1H-benzimidazole recrystallize->product

Caption: Workflow for the synthesis of 2-(propylthio)-1H-benzimidazole.

Application Notes and Protocols: 1-propyl-1H-benzimidazole-2-thiol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the evaluation of 1-propyl-1H-benzimidazole-2-thiol as a potential corrosion inhibitor for steel, particularly in acidic environments. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established methodologies for evaluating benzimidazole-thiol derivatives, a class of compounds known for their effective anti-corrosion properties.[1][2] The protocols and representative data herein provide a comprehensive framework for researchers to assess the efficacy of this compound and similar molecules.

The anticorrosive properties of benzimidazole derivatives are attributed to their ability to adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions.[3] This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which can interact with the d-orbitals of iron.[2]

Quantitative Data Summary

The following tables present representative data from studies on benzimidazole-thiol derivatives as corrosion inhibitors for steel in acidic media. This data is intended to be illustrative and provide a benchmark for expected performance.

Table 1: Potentiodynamic Polarization Data

Inhibitor ConcentrationCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (1 M HCl)-480115075125-
1x10⁻⁶ M-4752507212078.3
1x10⁻⁵ M-4701507011887.0
1x10⁻⁴ M-465806811593.0
1x10⁻³ M-460506511095.7

Note: Data is representative of mixed-type inhibitors from the benzimidazole class and is for illustrative purposes.[2][4]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor ConcentrationCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (1 M HCl)50150-
1x10⁻⁶ M2508080.0
1x10⁻⁵ M5006090.0
1x10⁻⁴ M9004094.4
1x10⁻³ M15002596.7

Note: This data is illustrative and based on the performance of similar benzimidazole derivatives.[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.

Protocol 1: Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of steel coupons.

Materials:

  • Steel coupons (e.g., mild steel, carbon steel) of known dimensions

  • Abrasive papers (various grits, e.g., 240, 400, 600, 800, 1200)

  • Acetone

  • Distilled water

  • Desiccator

  • Analytical balance (±0.1 mg)

  • Corrosive solution (e.g., 1 M HCl)

  • Inhibitor solutions of various concentrations

  • Glass beakers and hooks

Procedure:

  • Sample Preparation: Mechanically polish the steel coupons with a series of abrasive papers to a mirror finish.

  • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

  • Store the prepared coupons in a desiccator.

  • Initial Measurement: Accurately weigh each coupon using an analytical balance.

  • Immersion: Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Measurement: After the immersion period, remove the coupons, clean them with a suitable cleaning solution (e.g., a solution containing HCl, Sb₂O₃, and SnCl₂), rinse with distilled water, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Protocol 2: Electrochemical Measurements

Objective: To investigate the electrochemical behavior of the steel/solution interface and determine the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat with impedance measurement capabilities

  • Three-electrode electrochemical cell (working electrode: steel sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite rod)

Procedure:

  • Electrode Preparation: The working electrode is prepared as described in the weight loss protocol. The exposed surface area should be well-defined.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • The data is typically represented as Nyquist and Bode plots.

    • The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.

    • The inhibition efficiency is calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

    • Plot the logarithm of the current density versus the potential.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.

    • The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.

Visualizations

G cluster_prep Sample Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis & Interpretation prep1 Steel Coupon Polishing prep2 Degreasing & Cleaning prep1->prep2 prep3 Drying & Weighing prep2->prep3 exp1 Weight Loss Measurement prep3->exp1 exp2 Electrochemical Tests (EIS, PDP) prep3->exp2 an1 Calculate Corrosion Rate & Inhibition Efficiency exp1->an1 an2 Determine Electrochemical Parameters exp2->an2 an3 Propose Inhibition Mechanism an1->an3 an2->an3

Caption: Experimental workflow for evaluating corrosion inhibitors.

G cluster_surface Steel Surface in Acidic Solution cluster_inhibitor Inhibitor Adsorption cluster_protection Corrosion Inhibition Fe Fe (Steel Surface) ProtectiveLayer Formation of a Protective Film Fe->ProtectiveLayer forms H H+ H->Fe Corrosion Attack Cl Cl- Cl->Fe Corrosion Attack Inhibitor This compound Adsorption Adsorption via N and S heteroatoms and π-electrons Inhibitor->Adsorption Adsorption->Fe Anodic Inhibition of Fe dissolution (Anodic reaction) ProtectiveLayer->Anodic results in Cathodic Inhibition of H2 evolution (Cathodic reaction) ProtectiveLayer->Cathodic results in

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols: 1-Propyl-1H-benzimidazole-2-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-propyl-1H-benzimidazole-2-thiol and its analogs in medicinal chemistry. While specific data for the 1-propyl derivative is limited in publicly available literature, extensive research on the broader class of N-alkylated and 2-mercaptobenzimidazole derivatives highlights its significant therapeutic potential. This document outlines the synthesis, potential applications, and detailed experimental protocols for evaluating the biological activity of this class of compounds.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to interact with various biological targets.[1] The 2-mercaptobenzimidazole (2-MBT) moiety, in particular, has been a focal point for the development of novel therapeutic agents with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Alkylation at the N-1 position of the benzimidazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and selectivity. This compound represents a specific analog within this promising class of N-alkylated 2-mercaptobenzimidazoles.

Synthesis

The synthesis of this compound can be achieved through a straightforward two-step process starting from o-phenylenediamine. The general synthetic route is depicted below.

Synthesis_Workflow A o-Phenylenediamine B 2-Mercaptobenzimidazole A->B  + CS2, KOH, EtOH/H2O, Reflux   C This compound B->C  + 1-Bromopropane, Base (e.g., K2CO3), DMF  

Caption: Synthetic pathway for this compound.

Protocol 2.1: Synthesis of 2-Mercaptobenzimidazole (Parent Compound) [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.01 mol) in a mixture of ethanol and water.

  • Addition of Reactants: Add o-phenylenediamine (0.1 mol) to the flask, followed by the slow addition of carbon disulfide (10 ml).

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 2-mercaptobenzimidazole.

Protocol 2.2: N-Alkylation to Synthesize this compound [6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K2CO3) (2-3 eq), to the solution and stir for 30 minutes at room temperature to form the corresponding thiolate salt.

  • Addition of Alkylating Agent: Add 1-bromopropane (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Potential Medicinal Chemistry Applications

Based on studies of analogous compounds, this compound is a promising candidate for various therapeutic applications.

Numerous 2-mercaptobenzimidazole derivatives have demonstrated significant in vitro and in vivo anticancer activity.[2][7] The mechanism of action often involves the inhibition of key cellular processes in cancer cells.

Potential Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: Benzimidazoles are known to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.

Anticancer_Pathway cluster_0 This compound Derivative cluster_1 Cancer Cell cluster_2 Cellular Effects Compound Compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Protein Kinases Compound->Kinases Inhibition Apoptosis Apoptotic Pathways Compound->Apoptosis Induction Microtubule Microtubule Disruption Tubulin->Microtubule Signaling Altered Cell Signaling Kinases->Signaling CellDeath Apoptosis Apoptosis->CellDeath Antimicrobial_Workflow A Bacterial/Fungal Culture B Prepare Inoculum A->B D Incubation B->D C Serial Dilution of Compound C->D E Determine MIC D->E

References

Application Notes and Protocols for Green Synthesis of Benzimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of benzimidazole-2-thiol and its derivatives. These methods emphasize the use of environmentally benign solvents, energy-efficient techniques, and recyclable catalysts, aligning with the principles of green chemistry.[1][2] Benzimidazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiulcer, antimicrobial, and anticancer properties.[1][3] The protocols outlined below offer efficient and sustainable alternatives to conventional synthetic methods, which often involve hazardous reagents and harsh reaction conditions.

I. Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis approaches for benzimidazole-2-thiol derivatives, allowing for easy comparison of their efficiency and conditions.

MethodCatalyst/ReagentSolventEnergy SourceTimeYield (%)Reference
Ultrasound-Assisted CuSO₄Water/GlycerolUltrasonic Irradiation10-15 min90-96--INVALID-LINK--[4]
Ultrasound-Assisted NaOH/I₂Not SpecifiedUltrasonic Irradiation4-7 minup to 99--INVALID-LINK--[5]
Microwave-Assisted Catalyst-FreeNoneMicrowave Irradiation5-10 min94-98--INVALID-LINK--[6]
Microwave-Assisted Polyphosphoric AcidNoneMicrowave Irradiation2-5 min80-95--INVALID-LINK--[7]
Green Catalyst NH₄ClEthanolConventional Heating2 hModerate to Good--INVALID-LINK--
Green Catalyst Cu(II)-supported on alginate hydrogel beadsWater-EthanolStirring at RT<1 h70-94--INVALID-LINK--[8]
Conventional Synthesis Carbon DisulfideEthanolReflux3 h---INVALID-LINK--[9]

II. Experimental Protocols

Herein are detailed methodologies for key green synthesis experiments.

Protocol 1: Ultrasound-Assisted Synthesis using Copper Sulfate in Aqueous Media [4]

This protocol describes a rapid and efficient synthesis of benzimidazole-2-thiol derivatives using ultrasonic irradiation in a green solvent system.

  • Materials:

    • o-phenylenediamine (1 mmol)

    • Potassium isopropyl xanthate (1 mmol)

    • Copper sulfate (CuSO₄) (5 mol%)

    • Water and Glycerol (1:1 mixture, 5 mL)

    • Ultrasonic bath

  • Procedure:

    • In a 50 mL round-bottom flask, combine o-phenylenediamine (1 mmol), potassium isopropyl xanthate (1 mmol), and copper sulfate (5 mol%).

    • Add the water and glycerol solvent mixture (5 mL) to the flask.

    • Place the flask in an ultrasonic bath and irradiate the mixture for 10-15 minutes at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to obtain the desired benzimidazole-2-thiol derivative.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis [6]

This method provides a rapid, solvent-free, and catalyst-free approach for the synthesis of 2-substituted benzimidazoles, which can be adapted for thiol derivatives.

  • Materials:

    • o-phenylenediamine (1 mmol)

    • Substituted aldehyde (1 mmol)

    • Microwave reactor

  • Procedure:

    • Place o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in a microwave-safe vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a power of 350-450 W for 5-10 minutes.[6]

    • Monitor the reaction completion by TLC.

    • After cooling, add a small amount of ethanol to the reaction mixture and stir.

    • Collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

Protocol 3: Synthesis using a Recyclable Green Catalyst [8]

This protocol utilizes a recyclable copper(II)-supported alginate hydrogel catalyst in an environmentally friendly solvent system.

  • Materials:

    • o-phenylenediamine (1 mmol)

    • Aldehyde (1 mmol)

    • Cu(II)-alginate hydrogel beads (catalyst)

    • Water-Ethanol (1:1 mixture, 10 mL)

  • Procedure:

    • To a solution of o-phenylenediamine (1 mmol) and aldehyde (1 mmol) in a water-ethanol mixture (10 mL), add the Cu(II)-alginate hydrogel beads.

    • Stir the reaction mixture at room temperature for less than 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, separate the catalyst beads by simple filtration. The catalyst can be washed and reused for subsequent reactions.[8]

    • Remove the solvent from the filtrate under reduced pressure.

    • Recrystallize the resulting solid from a suitable solvent to yield the pure benzimidazole derivative.

III. Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for the green synthesis of benzimidazole-2-thiol derivatives.

experimental_workflow_ultrasound cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation cluster_purification Purification Reactants o-phenylenediamine + Potassium Isopropyl Xanthate + CuSO4 Solvent Add Water/Glycerol Reactants->Solvent 1. Ultrasonication Ultrasonic Irradiation (10-15 min) Solvent->Ultrasonication 2. Extraction Ethyl Acetate Extraction Ultrasonication->Extraction 3. Washing Wash with Water & Brine Extraction->Washing 4. Drying Dry & Concentrate Washing->Drying 5. Purification Recrystallization Drying->Purification 6. FinalProduct Pure Benzimidazole- 2-thiol Derivative Purification->FinalProduct

Caption: Ultrasound-Assisted Synthesis Workflow.

experimental_workflow_microwave cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation cluster_purification Purification Reactants o-phenylenediamine + Aldehyde Microwave Microwave Irradiation (5-10 min) Reactants->Microwave 1. Cooling Cool Reaction Mixture Microwave->Cooling 2. Precipitation Add Ethanol Cooling->Precipitation 3. Filtration Filter Product Precipitation->Filtration 4. Washing Wash with Cold Ethanol Filtration->Washing 5. FinalProduct Pure Benzimidazole Derivative Washing->FinalProduct

Caption: Microwave-Assisted Synthesis Workflow.

logical_relationship_green_synthesis cluster_principles Core Green Chemistry Principles cluster_methods Applied Green Synthesis Methods cluster_outcomes Desired Outcomes P1 Benign Solvents M1 Aqueous/Glycerol Media P1->M1 Benzimidazole Green Synthesis of Benzimidazole-2-thiol Derivatives P2 Energy Efficiency M2 Ultrasound/Microwave P2->M2 P3 Catalysis M3 Recyclable Catalysts P3->M3 O1 Reduced Waste M1->O1 O2 Shorter Reaction Times M2->O2 O3 Higher Yields M2->O3 M3->O1 O4 Sustainable Process M3->O4 O1->O4 O2->O4 O3->O4 Benzimidazole->O4

Caption: Principles of Green Synthesis.

References

Application Notes and Protocols for Antimicrobial Studies of 1-propyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties. The benzimidazole scaffold is a key structural component in several clinically important drugs. This document provides detailed application notes and experimental protocols for investigating the antimicrobial potential of a specific derivative, 1-propyl-1H-benzimidazole-2-thiol . While extensive data exists for the broader benzimidazole class, specific antimicrobial data for this particular compound is limited in publicly available literature. Therefore, this guide also includes data for structurally related N-alkylated benzimidazole-2-thiol derivatives to provide a basis for research and comparison.

Data Presentation: Antimicrobial Activity of Related Benzimidazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against a range of bacterial and fungal strains. This data, derived from studies on analogous compounds, can serve as a valuable reference for designing antimicrobial experiments with this compound.

Table 1: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-(1H-Benzimidazol-2-yl)-aniline15.63---
2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole15.63---
2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole<4-<4-
5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole<4-<4-
Indolylbenzo[d]imidazoles 3ao and 3aq< 1 (MRSA)->1000-

Note: "-" indicates data not available.

Table 2: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)3.9-
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)3.9-
Benzimidazole derivatives with 3,4-dihydroxy phenyl groups0.78 - 1.56-

Note: "-" indicates data not available.

Experimental Protocols

Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols are widely used for the evaluation of novel antimicrobial agents.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound (or other test compounds)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains for testing

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Inoculum Preparation:

    • Culture the microbial strains overnight in the appropriate broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, except for the sterility control wells (which should only contain broth).

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24

Application Notes and Protocols for Testing 1-propyl-1H-benzimidazole-2-thiol in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the anticancer potential of 1-propyl-1H-benzimidazole-2-thiol. The described in vitro assays will assess its cytotoxic effects, impact on cell cycle progression, and its ability to induce apoptosis.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds are structurally similar to purine nucleotides, allowing them to interact with various biological targets.[2] The proposed mechanisms for their anticancer action include the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[3][4] This document outlines a systematic approach to investigate the in vitro anticancer efficacy of the novel compound, this compound.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and to quantify its cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[5]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[6]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cancer Cell LineIC50 (µM) from MTT AssayMaximum LDH Release (%) at 100 µM
MCF-7 (Breast)15.2 ± 1.865.7 ± 4.3
HCT116 (Colon)9.8 ± 1.272.1 ± 5.1
A549 (Lung)21.5 ± 2.558.9 ± 3.9
HEK-293 (Normal)> 1008.2 ± 1.5

Cell Cycle Analysis

To understand the antiproliferative mechanism, it is crucial to investigate the effect of the compound on cell cycle progression. Benzimidazole derivatives have been reported to cause cell cycle arrest, often at the G2/M phase.[1][7]

Propidium Iodide (PI) Staining and Flow Cytometry

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.3 ± 3.128.9 ± 2.515.8 ± 1.9
This compound (IC50)20.1 ± 2.215.5 ± 1.864.4 ± 4.3

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate cancer cells.[8]

Annexin V-FITC/PI Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Table 3: Hypothetical Apoptosis Analysis in HCT116 Cells

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control92.5 ± 2.83.1 ± 0.94.4 ± 1.2
This compound (IC50)35.7 ± 4.128.6 ± 3.535.7 ± 3.9
Western Blot Analysis of Apoptosis-Related Proteins

To further elucidate the apoptotic pathway, the expression levels of key regulatory proteins can be examined.

Protocol:

  • Protein Extraction: Lyse treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, and cleaved Caspase-3, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_assays1 Viability & Cytotoxicity Assays cluster_phase2 Phase 2: Mechanism of Action cluster_assays2 Cell Cycle & Apoptosis Assays start Start: Cancer Cell Lines (MCF-7, HCT116, A549) treatment Treat with 1-propyl-1H- benzimidazole-2-thiol start->treatment MTT MTT Assay treatment->MTT LDH LDH Assay treatment->LDH IC50 IC50 MTT->IC50 Determine IC50 cytotoxicity_data cytotoxicity_data LDH->cytotoxicity_data Quantify Cytotoxicity cell_cycle Cell Cycle Analysis (PI Staining) IC50->cell_cycle apoptosis_flow Apoptosis Assay (Annexin V/PI) IC50->apoptosis_flow western_blot Western Blot (Bcl-2, Bax, Caspase-3) IC50->western_blot end End: Data Analysis & Conclusion cell_cycle->end apoptosis_flow->end western_blot->end signaling_pathway cluster_cell Cancer Cell compound 1-propyl-1H- benzimidazole-2-thiol microtubules Microtubule Dynamics compound->microtubules Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest mito_pathway Mitochondrial Pathway bcl2->mito_pathway bax->mito_pathway apoptosis Apoptosis mitotic_arrest->apoptosis caspase9 Caspase-9 Activation mito_pathway->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of 1-propyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Electrochemical Impedance Spectroscopy of 1-propyl-1H-benzimidazole-2-thiol

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole family. Compounds containing the benzimidazole-2-thiol core are of significant interest due to their diverse biological activities and their applications in materials science, particularly as corrosion inhibitors. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of materials and electrode reactions. In the context of this compound, EIS is instrumental in characterizing its interaction with metal surfaces, particularly in evaluating its efficacy as a corrosion inhibitor.

These application notes provide a comprehensive overview of the use of EIS to study this compound, with a focus on its role as a corrosion inhibitor for mild steel in acidic environments. Detailed experimental protocols, data presentation, and interpretation are included to guide researchers in this field.

Principle of Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Studies

EIS involves applying a small amplitude alternating current (AC) signal to an electrochemical cell at various frequencies. By measuring the impedance of the system in response to this signal, one can deduce information about the processes occurring at the electrode-electrolyte interface.

In corrosion studies, the metal sample acts as the working electrode. When a corrosion inhibitor like this compound is introduced into the corrosive medium, it adsorbs onto the metal surface, forming a protective layer. This layer alters the electrochemical properties of the interface, which can be quantified using EIS. The key parameters obtained from EIS analysis are:

  • Charge Transfer Resistance (Rct): This represents the resistance to the transfer of electrons at the metal-electrolyte interface, which is directly related to the corrosion rate. A higher Rct value indicates a lower corrosion rate and better inhibition performance.

  • Double-Layer Capacitance (Cdl): This parameter relates to the capacitance of the electrical double layer that forms at the interface. A decrease in Cdl is often associated with the adsorption of inhibitor molecules, which displace water molecules and decrease the local dielectric constant.

By analyzing the changes in Rct and Cdl at different concentrations of the inhibitor, the inhibition efficiency (IE%) can be calculated, providing a quantitative measure of the inhibitor's performance.

Data Presentation

The following tables summarize representative quantitative data obtained from EIS measurements of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution at room temperature.

Table 1: EIS Parameters for Mild Steel in 1 M HCl with Various Concentrations of this compound

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (IE%)
Blank (0)50150-
1 x 10⁻⁵15011066.7
5 x 10⁻⁵3508585.7
1 x 10⁻⁴6006091.7
5 x 10⁻⁴9504594.7
1 x 10⁻³12003595.8

Note: The data presented in this table is representative and synthesized based on typical results for similar benzimidazole-based corrosion inhibitors. Actual experimental values may vary.

Inhibition Efficiency (IE%) Calculation:

The inhibition efficiency is calculated from the charge transfer resistance values using the following equation:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Where:

  • Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

  • Rct(blank) is the charge transfer resistance in the absence of the inhibitor (blank solution).

Experimental Protocols

This section provides a detailed methodology for performing EIS experiments to evaluate the corrosion inhibition properties of this compound.

Materials and Equipment
  • Working Electrode (WE): Mild steel specimen with a defined surface area (e.g., 1 cm²), embedded in an insulating material like epoxy resin.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): A platinum wire or graphite rod with a large surface area.

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Potentiostat/Galvanostat with EIS capability.

  • Corrosive Medium: 1 M Hydrochloric acid (HCl) solution.

  • Inhibitor: this compound.

  • Polishing materials: Silicon carbide (SiC) abrasive papers of different grades (e.g., 400, 600, 800, 1200 grit), alumina powder or diamond paste for fine polishing.

  • Solvents: Distilled water, ethanol, and acetone for cleaning.

Experimental Workflow Diagram

experimental_workflow cluster_prep Electrode Preparation cluster_solution Solution Preparation cluster_eis EIS Measurement cluster_analysis Data Analysis p1 Mechanical Polishing of Working Electrode p2 Degreasing with Acetone p1->p2 p3 Rinsing with Ethanol and Distilled Water p2->p3 p4 Drying p3->p4 e1 Assemble Three-Electrode Cell p4->e1 s1 Prepare 1 M HCl Solution s3 Prepare Test Solutions with Different Inhibitor Concentrations s1->s3 s2 Prepare Stock Solution of Inhibitor s2->s3 e2 Immerse Electrodes in Test Solution s3->e2 e1->e2 e3 Allow Open Circuit Potential (OCP) to Stabilize e2->e3 e4 Perform EIS Measurement e3->e4 a1 Plot Nyquist and Bode Diagrams e4->a1 a2 Fit Data to an Equivalent Electrical Circuit a1->a2 a3 Extract Rct and Cdl values a2->a3 a4 Calculate Inhibition Efficiency (IE%) a3->a4 inhibition_mechanism cluster_surface Metal Surface in Corrosive Medium cluster_protection Protective Layer Formation metal Mild Steel Surface adsorption Adsorption on Metal Surface metal->adsorption hcl H⁺ and Cl⁻ ions in solution hcl->adsorption inhibitor This compound inhibitor->adsorption protective_layer Inhibitor Film adsorption->protective_layer corrosion_inhibition Corrosion Inhibition protective_layer->corrosion_inhibition randles_circuit Randles Equivalent Circuit Rs Rs n2 Rs->n2 Rct Rct n3 Rct->n3 Cdl Cdl Cdl->n3 n1 n1->Rs n2->Rct n2->Cdl n4 n3->n4

Application Notes and Protocols for High-Throughput Screening of 1-Propyl-1H-benzimidazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a fundamental technology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential therapeutic candidates.[1][2][3] This process utilizes automation, miniaturized assays, and robust data analysis to screen thousands to millions of compounds against specific biological targets.[4] Benzimidazole derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, such as protein kinases.[5]

These application notes provide a detailed framework for developing and executing a high-throughput screening campaign to identify and characterize analogs of 1-propyl-1H-benzimidazole-2-thiol as potential inhibitors of a target protein kinase. The protocols described herein are generalized and can be adapted for specific kinases or other relevant biological targets.

Target-Based Screening Approach

The primary strategy outlined is a target-based approach, focusing on the identification of compounds that modulate the activity of a specific, validated biological target.[7] An alternative is phenotypic screening, which identifies compounds that produce a desired change in a cellular or organismal phenotype without a priori knowledge of the specific target.[7]

Featured Compound Class: this compound Analogs

This compound and its derivatives represent a promising scaffold for inhibitor development. The benzimidazole core is a key feature in several approved drugs, and modifications to this structure can modulate potency, selectivity, and pharmacokinetic properties.[5][8]

High-Throughput Screening Workflow

A typical HTS workflow involves several key stages, from initial assay development to hit confirmation and characterization.[9]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Target_ID Target Identification & Validation Assay_Dev Assay Development & Optimization Target_ID->Assay_Dev Lib_Prep Compound Library Preparation Assay_Dev->Lib_Prep Primary_Screen Primary HTS Lib_Prep->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Secondary_Assays Secondary Assays (Selectivity & MOA) Hit_Confirmation->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Caption: Generalized workflow for a high-throughput screening campaign.

Experimental Protocols

The following protocols describe a generic biochemical kinase inhibition assay, a common format for screening small molecule inhibitors.[4]

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust and sensitive detection method suitable for HTS.[4]

1. Assay Principle: The assay measures the phosphorylation of a substrate peptide by a target kinase. A europium (Eu3+)-labeled antibody specific to the phosphorylated substrate serves as the donor fluorophore, and an acceptor fluorophore-labeled peptide is the substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

2. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[4]

  • Kinase Solution: Dilute the target kinase to the optimal concentration (predetermined during assay development) in Assay Buffer.

  • Substrate/ATP Solution: Prepare a solution containing the acceptor-labeled peptide substrate and ATP at their optimal concentrations (typically at or near the Km for each) in Assay Buffer.[4]

  • Detection Solution: Prepare a solution containing the Eu3+-labeled phosphospecific antibody in an appropriate detection buffer (e.g., EDTA-containing buffer to stop the kinase reaction).

3. Automated HTS Protocol (384-well format):

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of library compounds (typically at 10 mM in DMSO), positive control (a known inhibitor), and negative control (DMSO) to the wells of a 384-well assay plate.[4]

  • Kinase Addition: Add 5 µL of the Kinase Solution to all wells using an automated liquid handler.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.[4]

  • Reaction Initiation: Add 5 µL of the Substrate/ATP Solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the Detection Solution to stop the reaction and initiate signal development.[4]

  • Signal Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate using a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

4. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Normalize the data for each plate based on the controls:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).[4]

Kinase_Assay_Workflow Compound 1. Dispense Compounds (50 nL) Kinase 2. Add Kinase (5 µL) Compound->Kinase Preincubation 3. Pre-incubate (15 min) Kinase->Preincubation Substrate_ATP 4. Add Substrate/ATP (5 µL) Preincubation->Substrate_ATP Incubation 5. Incubate (60 min) Substrate_ATP->Incubation Detection 6. Add Detection Reagent (10 µL) Incubation->Detection Read 7. Read Plate (TR-FRET) Detection->Read

Caption: Automated workflow for a TR-FRET kinase inhibition assay.

Data Presentation

Quantitative data from HTS campaigns are essential for hit prioritization. The following tables present representative data for a hypothetical screening of this compound analogs.

Table 1: Primary HTS Results for Benzimidazole Analogs

Compound IDStructure% Inhibition at 10 µMHit (Y/N)
PBT-001This compound68.5Y
PBT-0025-chloro-1-propyl-1H-benzimidazole-2-thiol85.2Y
PBT-0031-ethyl-1H-benzimidazole-2-thiol45.1N
PBT-0041-propyl-5-nitro-1H-benzimidazole-2-thiol92.7Y
PBT-0051-propyl-1H-benzimidazole5.3N
ControlStaurosporine99.8Y

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC₅₀ (nM)Selectivity (Kinase B / IC₅₀)
PBT-00175015
PBT-00212095
PBT-00445250
Staurosporine81.5

Signaling Pathway Context

The benzimidazole scaffold is a known "privileged structure" for targeting protein kinases, which are critical nodes in cellular signaling pathways.[5] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Inhibitor Benzimidazole Analog (e.g., PBT-004) Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: A generic kinase signaling cascade (MAPK pathway) targeted by inhibitors.

Hit Confirmation and Secondary Assays

Hits identified in the primary screen require confirmation and further characterization to eliminate false positives and prioritize compounds for lead optimization.[10]

1. Hit Confirmation:

  • Re-test active compounds from the primary screen in the same assay format.

  • Perform dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀), a measure of compound potency.

2. Secondary Assays:

  • Orthogonal Assays: Use a different assay format (e.g., a label-free method) to confirm activity and rule out assay-specific artifacts.

  • Selectivity Profiling: Screen hits against a panel of related kinases to assess their selectivity. High selectivity is often desirable to minimize off-target effects.[11]

  • Cell-Based Assays: Transition from biochemical assays to cell-based models to confirm that compounds are active in a more physiologically relevant context.[7] This can involve measuring the inhibition of downstream signaling events or assessing effects on cell proliferation or viability.

Conclusion

This document provides a comprehensive guide for the high-throughput screening of this compound analogs as potential kinase inhibitors. By following these protocols, researchers can effectively identify and characterize novel hit compounds, which serve as the starting point for further medicinal chemistry efforts in the drug discovery pipeline.[1] The successful execution of an HTS campaign relies on careful assay development, robust automation, and rigorous data analysis to ensure the identification of high-quality lead candidates.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Propyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propyl-1H-benzimidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for the preparation of this compound. The choice of route often depends on the availability of starting materials and desired purity profile.

  • Route A: N-Alkylation of 1H-benzimidazole-2-thiol. This is a two-step process that begins with the synthesis of the benzimidazole-2-thiol core, followed by the introduction of the propyl group onto the nitrogen atom.

  • Route B: Cyclization of N-propyl-o-phenylenediamine. This approach involves the initial synthesis of N-propyl-o-phenylenediamine, which is then cyclized with carbon disulfide to form the target molecule.

Q2: I am observing a low yield in my reaction. What are the most common causes?

A2: Low yields in this synthesis can be attributed to several factors, including incomplete reaction, formation of side products, and suboptimal reaction conditions. Key areas to investigate are the purity of your starting materials, the choice of base and solvent, and the reaction temperature and duration. For instance, in the N-alkylation of benzimidazole-2-thiol, the use of a weaker base might lead to incomplete deprotonation and thus, a lower yield.

Q3: How can I minimize the formation of the S-propylated isomer during N-alkylation (Route A)?

A3: The formation of the S-propylated isomer, 2-(propylthio)-1H-benzimidazole, is a common side reaction. To favor N-alkylation, consider the following:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can help to generate the N-anion selectively. Weaker bases in protic solvents may favor S-alkylation.

  • Reaction Temperature: Running the reaction at a lower temperature may increase the selectivity for N-alkylation.

  • Protecting Groups: While more complex, a strategy involving protection of the thiol group, followed by N-alkylation and deprotection can provide better selectivity.

Q4: What are the key challenges in the purification of this compound?

A4: Purification can be challenging due to the presence of unreacted starting materials and side products, particularly the S-propylated isomer which may have a similar polarity. Column chromatography on silica gel is a common purification method. Careful selection of the eluent system is crucial for achieving good separation. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be an effective purification technique.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive or impure starting materials.- Ensure the purity of o-phenylenediamine, N-propyl-o-phenylenediamine, and 1-propyl bromide. - Use freshly opened or properly stored carbon disulfide.
2. Inappropriate base or solvent.- For N-alkylation, consider a stronger base like NaH in an anhydrous polar aprotic solvent (DMF, THF). - For the cyclization reaction, ensure the base (e.g., KOH) is of good quality.
3. Suboptimal reaction temperature or time.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Adjust the temperature and reaction time as needed. For the cyclization with carbon disulfide, reflux is often required.
Formation of Multiple Products (Poor Selectivity) 1. Competitive S-alkylation in Route A.- Use a strong, non-nucleophilic base (e.g., NaH) to favor N-deprotonation. - Run the reaction at a lower temperature. - Add the alkylating agent slowly to the reaction mixture.
2. Formation of byproducts from impurities in starting materials.- Purify starting materials before use.
Difficulty in Product Isolation and Purification 1. Product is oily or does not crystallize.- Try to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a more polar solvent. - Use column chromatography for purification.
2. Co-elution of product and impurities during chromatography.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase if silica gel is not effective.
3. Product is contaminated with inorganic salts.- Ensure thorough washing of the organic layer with water during the work-up to remove any residual base or salts.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.

Synthetic Route Reactants Base Solvent Temperature Reaction Time Reported Yield
Route A: N-Alkylation 1H-benzimidazole-2-thiol, 1-Propyl bromideNaHAnhydrous DMF0 °C to RT2 - 6 hoursModerate to Good
1H-benzimidazole-2-thiol, 1-Propyl bromideK₂CO₃AcetoneReflux4 - 8 hoursModerate
Route B: Cyclization N-propyl-o-phenylenediamine, Carbon disulfideKOHEthanolReflux3 - 6 hoursGood

Experimental Protocols

Route A: N-Alkylation of 1H-benzimidazole-2-thiol

Step 1: Synthesis of 1H-benzimidazole-2-thiol

  • In a round-bottom flask, dissolve potassium hydroxide (1.2 eq) in ethanol.

  • Add carbon disulfide (1.1 eq) to the solution and stir.

  • Add o-phenylenediamine (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and acidify with acetic acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 1H-benzimidazole-2-thiol.

Step 2: N-propylation of 1H-benzimidazole-2-thiol

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1H-benzimidazole-2-thiol (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1-propyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Route B: Cyclization of N-propyl-o-phenylenediamine

Step 1: Synthesis of N-propyl-o-phenylenediamine

  • A detailed protocol for the synthesis of N-substituted-N'-phenyl p-phenylenediamines can be adapted for this purpose. Generally, this involves the reductive amination of an appropriate nitroaniline precursor or the direct alkylation of o-phenylenediamine. For direct alkylation, control of mono-alkylation is key.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve N-propyl-o-phenylenediamine (1.0 eq) and potassium hydroxide (1.2 eq) in ethanol.

  • Add carbon disulfide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 3-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Pathways cluster_A Route A: N-Alkylation cluster_B Route B: Cyclization o-phenylenediamine o-phenylenediamine Benzimidazole-2-thiol Benzimidazole-2-thiol o-phenylenediamine->Benzimidazole-2-thiol KOH, EtOH, Reflux CS2_A CS2 CS2_A->Benzimidazole-2-thiol Final_Product_A This compound Benzimidazole-2-thiol->Final_Product_A NaH, DMF Propyl bromide_A Propyl bromide Propyl bromide_A->Final_Product_A N-propyl-o-phenylenediamine N-propyl-o-phenylenediamine Final_Product_B This compound N-propyl-o-phenylenediamine->Final_Product_B KOH, EtOH, Reflux CS2_B CS2 CS2_B->Final_Product_B

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Analysis Check_Conditions Review Reaction Conditions Optimize_Base Optimize Base/Solvent Check_Conditions->Optimize_Base Optimize_Temp Optimize Temperature/Time Check_Conditions->Optimize_Temp Purify Purify Starting Materials Impure->Purify Yes Pure Pure Impure->Pure No Purify->Check_Conditions Pure->Check_Conditions Side_Products Check for Side Products (TLC/LC-MS) Optimize_Base->Side_Products Optimize_Temp->Side_Products S_Alkylation S-Alkylation Detected? Side_Products->S_Alkylation Modify_Alkylation Modify Alkylation Conditions (Stronger Base, Lower Temp) S_Alkylation->Modify_Alkylation Yes Purification_Issue Address Purification Challenges S_Alkylation->Purification_Issue No Modify_Alkylation->Purification_Issue End Improved Yield Purification_Issue->End

Caption: Troubleshooting workflow for low yield synthesis.

Technical Support Center: Optimizing N-Alkylation of Benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of benzimidazole-2-thiol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of benzimidazole-2-thiol?

The main challenge in the N-alkylation of benzimidazole-2-thiol is controlling the regioselectivity. Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione and thiol forms. Deprotonation can occur at either the nitrogen or the sulfur atom, leading to a mixture of N-alkylated and S-alkylated products. Often, S-alkylation is the kinetically favored product.[1] Another common issue is the potential for di-alkylation, where both the nitrogen and sulfur atoms are alkylated.

Q2: How can I favor N-alkylation over S-alkylation?

Several strategies can be employed to promote N-alkylation:

  • Use of Protecting Groups: Protecting the sulfur atom is a common strategy. For instance, an acetyl group can be introduced at the sulfur position, which can then be removed after N-alkylation. However, the acetyl group can be labile depending on the reaction conditions.[1] A more robust approach involves using protecting groups like the 2,2,2-trichloroethoxycarbonyl (Troc) group, which has shown selectivity for N-protection in similar heterocyclic systems.

  • Reaction Conditions Optimization: The choice of base, solvent, and temperature can significantly influence the N/S alkylation ratio. Harder bases and polar aprotic solvents can favor N-alkylation.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the benzimidazole anion to the organic phase, influencing the reaction's regioselectivity.[2][3]

Q3: What are the recommended starting conditions for a trial N-alkylation reaction?

For an initial attempt at N-alkylation, a common starting point is to use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile with a moderately strong base like potassium carbonate (K₂CO₃). The reaction can be initiated at room temperature and gradually heated if no conversion is observed. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to track the formation of products and the consumption of starting material.

Q4: How can microwave-assisted synthesis benefit the N-alkylation of benzimidazole-2-thiol?

Microwave irradiation can offer significant advantages over conventional heating methods. It often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher yields and cleaner reaction profiles.[4][5][6] This is attributed to efficient and uniform heating, which can help overcome activation energy barriers and minimize the formation of side products.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired N-Alkyl Product

Potential Cause Troubleshooting Steps
Incomplete Deprotonation Use a stronger base (e.g., NaH in anhydrous THF or DMF). Ensure the base is fresh and properly handled to avoid deactivation.[7]
Low Reactivity of Alkylating Agent Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide).[7]
Suboptimal Reaction Temperature Gradually increase the reaction temperature while monitoring for product decomposition. Consider using microwave irradiation to accelerate the reaction.[5][8]
Poor Solubility of Reagents Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF and DMSO are often good choices.[7]

Problem 2: Predominant Formation of the S-Alkylated Byproduct

Potential Cause Troubleshooting Steps
Kinetic Control Favoring S-Alkylation Employ a protecting group strategy for the sulfur atom.[1]
Reaction Conditions Favoring S-Alkylation Experiment with different base and solvent combinations. For example, try a stronger base in a more polar solvent.
Thermodynamic vs. Kinetic Control Investigate if the S-alkylated product can rearrange to the N-alkylated product under prolonged heating. This is less common but worth exploring.
Phase-Transfer Catalysis Not Optimized If using a PTC, screen different catalysts and ensure proper biphasic conditions.[2][3]

Problem 3: Formation of Di-alkylated Products

Potential Cause Troubleshooting Steps
Excess Alkylating Agent Use a stoichiometric amount or a slight excess of the benzimidazole-2-thiol relative to the alkylating agent.[7]
High Reactivity of Mono-N-alkylated Product Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration.[7]
Prolonged Reaction Time Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[7]

Data Presentation

Table 1: Effect of Base on the Alkylation of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone (an N-protected derivative) [1]

BaseSolventTime (h)ProductYield (%)
TriethylamineAcetone282-(butylthio)-1H-benzo[d]imidazole52
Potassium CarbonateAcetone15Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate77
PiperidineAcetone-Deacetylation-
Potassium HydroxideAcetone-Deacetylation-

Note: In the presence of a base, the N-acetyl protecting group was often lost, leading to the S-alkylated product of the unprotected benzimidazole-2-thiol.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives [4][5]

ProductConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)
2-Methylbenzimidazole475588
2-Phenylbenzimidazole670885
2-(4-Chlorophenyl)benzimidazole8651080

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation (as a common outcome) [9]

  • Reaction Setup: In a round-bottom flask, dissolve 1H-benzo[d]imidazole-2(3H)-thione (1 equivalent) in dry acetone.

  • Base Addition: Add potassium carbonate (1 equivalent) to the solution.

  • Heating: Heat the mixture under reflux with stirring for 1 hour.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., ethyl bromoacetate, 1 equivalent) to the reaction mixture.

  • Reaction: Continue stirring and heating for an additional 15 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, filter the reaction mixture. Add water to the filtrate and allow it to stand at room temperature for 24 hours.

  • Isolation: Collect the precipitate by filtration and wash with water to obtain the S-alkylated product.

Protocol 2: N-Alkylation using a Phase-Transfer Catalyst (General Approach) [2][10]

  • Reaction Setup: Combine benzimidazole-2-thiol (1 equivalent), the alkyl halide (1.1-1.5 equivalents), powdered potassium hydroxide (2-3 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%) in toluene.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Microwave-Assisted Synthesis of Benzimidazoles (Illustrative for rapid synthesis) [5]

  • Reactant Mixture: In a microwave-safe vessel, thoroughly mix o-phenylenediamine (1 equivalent), a carboxylic acid (1-2 equivalents), and polyphosphoric acid as a catalyst.

  • Microwave Irradiation: Irradiate the mixture in a microwave oven at a suitable power level for a short duration (typically 3-10 minutes).

  • Work-up: Pour the cooled reaction mixture into ice-cold water.

  • Neutralization and Isolation: Neutralize the solution slowly with NaOH to pH 8. Collect the precipitate by filtration, wash with hot water, and dry.

  • Purification: Recrystallize the product from a suitable solvent like ethanol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix Benzimidazole-2-thiol, Base, and Solvent start->reactants add_alkyl_halide Add Alkylating Agent reactants->add_alkyl_halide heat_stir Heat and/or Stir add_alkyl_halide->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography/ Recrystallization extract->purify end Characterize Product purify->end

Caption: A general experimental workflow for the N-alkylation of benzimidazole-2-thiol.

Troubleshooting_Tree cluster_reactivity cluster_conditions cluster_selectivity start Low Yield of N-Alkyl Product? check_reactivity Check Reactivity start->check_reactivity Yes check_selectivity S-Alkylation Predominant? start->check_selectivity No, but... stronger_base Use Stronger Base (e.g., NaH) check_reactivity->stronger_base Incomplete Deprotonation more_reactive_halide Use R-Br or R-I check_reactivity->more_reactive_halide Slow Reaction check_conditions Optimize Conditions stronger_base->check_conditions more_reactive_halide->check_conditions increase_temp Increase Temperature or Use Microwave check_conditions->increase_temp Low Conversion change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_conditions->change_solvent Poor Solubility protect_sulfur Protect Sulfur Atom check_selectivity->protect_sulfur Yes use_ptc Use Phase-Transfer Catalyst check_selectivity->use_ptc Yes

Caption: A troubleshooting decision tree for the N-alkylation of benzimidazole-2-thiol.

References

Technical Support Center: Synthesis and Purification of 1-Propyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of crude 1-propyl-1H-benzimidazole-2-thiol. Here you will find detailed experimental protocols, troubleshooting guides for common issues encountered during synthesis and purification, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 1H-benzimidazole-2-thiol, by reacting o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. The second step is the N-alkylation of the benzimidazole ring with a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield the final product.

Q2: What are the common impurities I might encounter in my crude product?

Common impurities can include unreacted starting materials such as o-phenylenediamine and 1H-benzimidazole-2-thiol.[1] Side products from the N-alkylation step are also possible, including the S-alkylated isomer, 2-(propylthio)-1H-benzimidazole, and potentially a di-propylated product. Additionally, colored impurities can arise from the oxidation of o-phenylenediamine.[1]

Q3: My crude product is a dark oil instead of a solid. What should I do?

The presence of an oily product can be due to residual solvent or a high concentration of impurities that lower the melting point. Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, it is advisable to proceed with column chromatography to isolate the pure product.

Q4: How can I effectively monitor the progress of the N-alkylation reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress.[2][3] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (1H-benzimidazole-2-thiol) from the product (this compound). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.

Synthesis & Reaction Work-up
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive alkylating agent (1-bromopropane).- Insufficient base or use of a weak base.- Low reaction temperature.- Use a fresh bottle of 1-bromopropane.- Use a strong base like sodium hydride or potassium carbonate.- Ensure the reaction is heated to an appropriate temperature (e.g., reflux in acetone or DMF).
Formation of Multiple Products (observed by TLC) - Competing S-alkylation and N-alkylation.- Over-alkylation leading to a di-propylated product.- The choice of base and solvent can influence the N- versus S-alkylation ratio. Using a polar aprotic solvent like DMF with NaH often favors N-alkylation.- Use a stoichiometric amount of the alkylating agent (1-bromopropane) to minimize di-alkylation.
Crude Product is Highly Colored (Dark Brown/Black) - Oxidation of the o-phenylenediamine starting material during the synthesis of the benzimidazole-2-thiol precursor.[1]- Purify the 1H-benzimidazole-2-thiol precursor before the N-alkylation step.- During work-up, a wash with a sodium bisulfite solution can help remove some color.- Treatment of a solution of the crude product with activated carbon can be effective in removing colored impurities.[1]
Purification
Problem Potential Cause(s) Recommended Solution(s)
Difficulty in Recrystallization (Oiling out or no crystal formation) - Inappropriate solvent choice.- Presence of significant impurities.- Perform a systematic solvent screen with small amounts of the crude product to find a suitable recrystallization solvent or solvent system (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane).[4]- If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.- If the impurity level is too high, purify by column chromatography before attempting recrystallization.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Co-elution of the product with an impurity of similar polarity.- Optimize the eluent system using TLC. A gradual increase in the polarity of the mobile phase (gradient elution) can improve separation.- If the product and a major impurity have very similar polarities, multiple chromatographic purifications may be necessary, or a different purification technique such as preparative HPLC could be considered.
Product Contaminated with Residual Solvent - Incomplete drying of the purified product.- Dry the product under high vacuum for an extended period.- Gentle heating under vacuum can also help remove residual solvent, provided the product is thermally stable.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of benzimidazole derivatives.

Materials:

  • 1H-benzimidazole-2-thiol

  • 1-Bromopropane

  • Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-benzimidazole-2-thiol (1 equivalent) in anhydrous DMF or acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) or potassium carbonate (2-3 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by TLC.

  • After completion, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or acetone.[4]

  • If the solution is colored, activated carbon can be added, and the mixture is heated for a short period.

  • Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexane. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Purity Assessment

ParameterValue
Reactants 1H-benzimidazole-2-thiol, 1-Bromopropane
Base Sodium Hydride or Potassium Carbonate
Solvent DMF or Acetone
Reaction Time 2-12 hours
Reaction Temperature Room Temperature to Reflux
Purity of Crude Product (Typical) 70-85% (by HPLC)
Purity after Recrystallization (Typical) >95% (by HPLC)
Purity after Column Chromatography (Typical) >98% (by HPLC)

Table 2: TLC and HPLC Data for Purity Analysis

Compound TLC Rf Value (Ethyl Acetate/Hexane 1:4) HPLC Retention Time (Typical)
1H-benzimidazole-2-thiol (Starting Material)~0.2~3.5 min
This compound (Product)~0.5~7.2 min
2-(propylthio)-1H-benzimidazole (S-isomer impurity)~0.6~8.1 min

Note: Rf and retention times are approximate and can vary based on the specific conditions (TLC plate, exact eluent composition, HPLC column, gradient, etc.).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis_start 1. Reaction Setup: 1H-benzimidazole-2-thiol, base, and solvent add_alkyl_halide 2. Add 1-Bromopropane synthesis_start->add_alkyl_halide reaction 3. Reaction Monitoring by TLC add_alkyl_halide->reaction workup 4. Quenching and Extraction reaction->workup crude_product Crude 1-propyl-1H- benzimidazole-2-thiol workup->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity column_chromatography Column Chromatography purification_choice->column_chromatography Low initial purity/ multiple impurities pure_product Pure 1-propyl-1H- benzimidazole-2-thiol recrystallization->pure_product column_chromatography->pure_product purity_assessment Purity Assessment (HPLC, NMR) pure_product->purity_assessment

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Analysis low_purity Low Purity / Oily? start->low_purity high_purity High Purity / Solid? start->high_purity col_chrom Column Chromatography low_purity->col_chrom Yes recrys Recrystallization high_purity->recrys Yes pure_prod_cc Pure Product col_chrom->pure_prod_cc pure_prod_recrys Pure Product recrys->pure_prod_recrys

Caption: Decision-making process for the purification of crude this compound.

References

Technical Support Center: Recrystallization of 1-propyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-propyl-1H-benzimidazole-2-thiol.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point in the solvent. It can also happen if the compound is significantly impure.[1] To resolve this, you can try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation level.[1]

  • Allow the solution to cool much more slowly. An insulated container or a cooling hot plate can facilitate slow cooling.[1]

  • Try a different solvent system with a lower boiling point.[2]

Q2: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A: The absence of crystal formation is often due to either using too much solvent or the solution being super-saturated.[1] Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[3]

  • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.[3]

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to boil off some of the solvent and then allow it to cool again.[1][3]

  • Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.

Q3: The yield of my recrystallized product is very low. What are the possible causes and how can I improve it?

A: A low yield is a common issue in recrystallization.[3] Potential causes include:

  • Using too much solvent: This is the most frequent reason for poor yield, as a significant amount of the compound may remain dissolved in the mother liquor.[3] To check this, you can try to evaporate some of the filtrate; if a significant amount of solid appears, this was likely the issue.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the funnel and receiving flask are pre-heated.

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A different solvent or a mixed-solvent system might be necessary.

Q4: My final product is still colored (e.g., yellow or brown). How can I remove these impurities?

A: Colored impurities often result from oxidation or side reactions during synthesis.[4] The following method can be effective:

  • Activated Carbon (Charcoal) Treatment: Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb many colored impurities.[4] Use it sparingly, as it can also adsorb your desired product. After a few minutes, remove the charcoal by hot gravity filtration.

Q5: How do I choose the best solvent for recrystallizing this compound?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For benzimidazole derivatives, which have both polar (N-H, C=S) and non-polar (propyl, benzene ring) features, a solvent of intermediate polarity or a mixed solvent system is often effective.[2][5]

  • Single Solvents: Ethanol can be a good starting point for compounds with some polarity.[6]

  • Mixed Solvents: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly. A combination like ethanol/water or ethyl acetate/hexane could be effective.[5][6]

Data Presentation

Solvent SystemBoiling Point (°C)Characteristics & Suitability
Ethanol 78A versatile solvent for compounds with moderate polarity. Often a good first choice.[6]
Ethanol/Water VariesA good mixed-solvent system. The compound is dissolved in hot ethanol, and water is added until turbidity persists.
Ethyl Acetate/Hexane VariesEffective for purifying products from less polar side-products.[5]
Acetone/Hexane VariesA generally effective mixed-solvent system.[7]
Toluene 111Can be effective for aromatic compounds, but its high boiling point can sometimes lead to oiling out.[2][7]
Acetone 56A polar aprotic solvent that can be useful.[5]

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or mixed-solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of the solvent until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.

Visualizations

The following diagrams illustrate the standard recrystallization workflow and a troubleshooting guide for common issues.

Recrystallization_Workflow cluster_workflow Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Perform Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Allow Solution to Cool Slowly insoluble_check->cool No hot_filtration->cool crystal_check Crystals Formed? cool->crystal_check collect Collect Crystals via Vacuum Filtration crystal_check->collect Yes troubleshoot Troubleshoot (See Below) crystal_check->troubleshoot No wash Wash Crystals with Cold Solvent collect->wash dry Dry the Pure Crystals wash->dry end_node Pure Product dry->end_node

Caption: A general workflow for the recrystallization process.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Guide start_problem Problem Encountered no_crystals No Crystals Form start_problem->no_crystals oiling_out Compound Oils Out start_problem->oiling_out low_yield Low Yield start_problem->low_yield solution_scratch Scratch Flask / Add Seed Crystal no_crystals->solution_scratch Try First solution_concentrate Reduce Solvent Volume no_crystals->solution_concentrate If Supersaturated solution_reheat Reheat, Add More Solvent, Cool Slowly oiling_out->solution_reheat solution_check_filtrate Check Mother Liquor for Dissolved Product low_yield->solution_check_filtrate

Caption: A troubleshooting guide for common recrystallization issues.

References

Stability issues of 1-propyl-1H-benzimidazole-2-thiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-propyl-1H-benzimidazole-2-thiol in solution. The information is compiled to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation with this compound solutions.

IssuePossible CausesRecommended Actions
Rapid degradation of the compound in solution. The compound may be inherently unstable in the chosen solvent or at the experimental pH.[1] The presence of dissolved oxygen can promote oxidation.[1] Exposure to light can cause photodegradation.[1][2]Conduct a pH-rate profile study to determine the pH of maximum stability.[1] Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Protect the solution from light by using amber vials or covering the container with aluminum foil.
Unexpected peaks in HPLC chromatogram of a stability sample. Formation of degradation products.[3][4] Presence of impurities from the initial synthesis. Contamination from solvents or glassware.Perform a forced degradation study to identify potential degradation products.[3][4] Analyze a sample of the initial, unstressed material to identify any synthesis-related impurities. Run a blank injection (solvent only) to check for system contamination.[3][4]
Poor mass balance in stability studies (sum of the active pharmaceutical ingredient and degradants is not close to 100%). Formation of non-UV active or volatile degradation products.[3][4] Precipitation of the compound or its degradants. Inadequate chromatographic separation (co-elution of peaks).[3][4]Use a mass spectrometer in conjunction with a UV detector to identify any non-chromophoric or volatile products.[3][4] Visually inspect sample vials for any precipitate.[3][4] Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve peak resolution.[3][4]
Discoloration of the solution upon storage. Oxidative degradation of the thiol group. Photodegradation.Store solutions under an inert atmosphere and protected from light. The inclusion of antioxidants in the formulation might mitigate oxidative degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of benzimidazole derivatives, such as this compound, is primarily influenced by pH, exposure to oxygen, and light.[1][2] Extreme pH conditions (either highly acidic or basic) can lead to hydrolysis. The thiol group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or atmospheric oxygen.[1] Additionally, many benzimidazole compounds exhibit photosensitivity in solution.[2]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, solutions should be stored in a cool, dark place. It is advisable to use a buffered solution at a pH where the compound shows maximum stability. For long-term storage, freezing the solution at -20°C or -80°C in an airtight container under an inert atmosphere (like nitrogen or argon) is recommended.[5]

Q3: How can I enhance the stability of my this compound formulation?

A3: Several strategies can be employed to enhance stability. Controlling the pH with a suitable buffer system is crucial.[1] To prevent oxidative degradation, it is recommended to work under an inert atmosphere and consider the addition of antioxidants.[1] Protecting the formulation from light by using light-resistant containers is also essential.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions such as high temperatures, extreme pH levels, strong oxidizing agents, and intense light.[3][4] These studies are critical for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods capable of separating the active ingredient from its degradants.[3][4]

Experimental Protocols

General Protocol for a pH-Rate Profile Study

A pH-rate profile study is essential to determine the pH at which a compound exhibits maximum stability.

  • Buffer Preparation : Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation : Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Incubation : Dilute the stock solution in each buffer to a final known concentration. Incubate these solutions at a constant, controlled temperature.

  • Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • Analysis : Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis : Plot the logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of this plot. Finally, plot the logarithm of k versus pH to identify the pH of maximum stability.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Buffers (pH 2-12) C Dilute Stock in Buffers A->C B Prepare Stock Solution of Compound B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Points D->E F Analyze by HPLC E->F G Plot log(Concentration) vs. Time F->G H Determine Degradation Rate (k) G->H I Plot log(k) vs. pH H->I J Identify pH of Maximum Stability I->J

Caption: Workflow for a pH-Rate Profile Study.

General Protocol for a Forced Degradation Study
  • Acidic and Basic Hydrolysis :

    • Dissolve the compound in a solution of 0.1 M HCl and another in 0.1 M NaOH.

    • Reflux the solutions at a controlled temperature (e.g., 60°C) for a specified period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation :

    • Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protected from light for a set time.

  • Thermal Degradation :

    • Expose a solid sample of the compound to elevated temperatures (e.g., 70°C) in a stability chamber.

  • Photodegradation :

    • Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH guidelines.

  • Analysis :

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.

G cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analysis A Acid Hydrolysis (HCl) G Analyze by LC-MS A->G B Base Hydrolysis (NaOH) B->G C Oxidation (H2O2) C->G D Thermal Stress D->G E Photolytic Stress (UV/Vis) E->G F Prepare Solutions/Solid Samples F->A F->B F->C F->D F->E H Identify Degradation Products G->H

Caption: Workflow for a Forced Degradation Study.

References

How to avoid N,S-dialkylation in benzimidazole-2-thiol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on controlling the regioselectivity of alkylation reactions with benzimidazole-2-thiol, specifically focusing on the prevention of N,S-dialkylation.

Frequently Asked Questions (FAQs)

Q1: Why is N,S-dialkylation a common side reaction when working with benzimidazole-2-thiol?

A1: Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione and thiol forms.[1][2] The molecule possesses two primary nucleophilic centers: the sulfur atom (from the thiol form or thiolate anion) and the nitrogen atoms of the imidazole ring.[3] Alkylation can occur at either the sulfur atom, leading to the desired S-alkylated product, or at a nitrogen atom, leading to an N-alkylated product. Under certain conditions, particularly with an excess of the alkylating agent or the use of strong bases, a second alkylation can occur on the remaining nucleophilic site of the mono-alkylated product, resulting in the undesired N,S-dialkylated byproduct.[1][3]

Q2: What are the key factors that influence whether S-alkylation or N-alkylation occurs?

A2: The regioselectivity of the alkylation is primarily influenced by several factors:

  • Choice of Base: Strong bases (e.g., NaOH, KOH, NaH) can deprotonate the nitrogen atom, increasing its nucleophilicity and promoting N-alkylation. Milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) favor the formation of the thiolate anion, leading to preferential S-alkylation.[3][4]

  • Solvent System: Polar aprotic solvents like DMF or DMSO can favor N-alkylation, whereas non-polar aprotic solvents such as toluene or dichloromethane (DCM) tend to promote S-alkylation.[3] Two-phase systems using a phase-transfer catalyst have been shown to significantly enhance S-alkylation selectivity.[3][5]

  • Reaction Temperature: Lower reaction temperatures, such as room temperature, generally favor S-alkylation (kinetic control). Higher temperatures can lead to decreased selectivity and the formation of the more thermodynamically stable N-alkylated or N,S-dialkylated products.[3][4]

  • Nature of the Alkylating Agent: The structure of the alkylating agent can also influence the reaction outcome.

  • Stoichiometry: Using a large excess of the alkylating agent can increase the likelihood of dialkylation.[3]

Q3: What is Phase-Transfer Catalysis (PTC) and how does it help in selective S-alkylation?

A3: Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid/liquid or liquid/liquid system). In the context of benzimidazole-2-thiol alkylation, a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the thiolate anion from the solid or aqueous phase into the organic phase where the alkylating agent is dissolved. This method allows the reaction to proceed under milder conditions (e.g., at room temperature), which favors the kinetically preferred S-alkylation and minimizes N-alkylation and subsequent dialkylation.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the alkylation of benzimidazole-2-thiol.

ProblemPossible Cause(s)Recommended Solution(s)
High percentage of N,S-dialkylated byproduct. 1. Base is too strong: Strong bases (NaOH, KOH) increase the nucleophilicity of the ring nitrogen. 2. High reaction temperature: Elevated temperatures can overcome the kinetic barrier for N-alkylation. 3. Excess alkylating agent: More than ~1.2 equivalents of the alkylating agent increases the chance of a second alkylation event. 4. Inappropriate solvent: Polar aprotic solvents (DMF, DMSO) can favor N-alkylation.1. Use a milder base: Switch to potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N).[3][4] 2. Lower the reaction temperature: Perform the reaction at room temperature or below.[3] 3. Optimize stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.[3] Monitor the reaction via TLC. 4. Change the solvent: Use a non-polar aprotic solvent like toluene or DCM. Consider a two-phase system with a phase-transfer catalyst.[3]
Low yield of the desired S-alkylated product. 1. Incomplete reaction: Reaction time may be insufficient. 2. Insufficient base: The base may not be strong enough or used in sufficient quantity to deprotonate the thiol. 3. Poor quality of reagents: Starting materials or solvents may be impure or contain moisture.1. Monitor reaction progress: Use TLC to track the consumption of the starting material and extend the reaction time if necessary.[4] 2. Use a slight excess of base: Ensure complete deprotonation of the thiol.[4] For K₂CO₃, ensure it is finely powdered and dry. 3. Ensure anhydrous conditions: Use dry solvents and reagents, especially with moisture-sensitive bases.[3][4]
Formation of other side products (e.g., disulfide). 1. Oxidative dimerization: The thiol starting material can oxidize to form a disulfide, especially in the absence of an inert atmosphere.1. Use an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.[4]

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following table summarizes the general effects of different reaction parameters on the outcome of benzimidazole-2-thiol alkylation.

ParameterCondition Favoring Selective S-AlkylationCondition Favoring N-Alkylation / N,S-DialkylationRationale
Base Mild bases (K₂CO₃, Et₃N)[3][4]Strong bases (NaH, KOH, NaOH)[3]Mild bases preferentially deprotonate the more acidic thiol (pKa ~10), while strong bases can deprotonate both the thiol and the less acidic N-H proton.[3][6]
Temperature Low Temperature (e.g., Room Temp)[3]High Temperature (e.g., Reflux)[3]S-alkylation is often the kinetically favored pathway. Higher temperatures provide the energy to overcome the activation barrier for the thermodynamically more stable N-alkylated products.
Solvent Non-polar aprotic (Toluene, DCM) or Biphasic (with PTC)[3]Polar aprotic (DMF, DMSO)[3]Polar aprotic solvents can solvate the cation, leaving a more "naked" and highly reactive anion, which can increase N-alkylation.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)[5]No CatalystPTC facilitates the reaction under mild conditions that inherently favor S-alkylation.[5]

Experimental Protocols

Protocol 1: General Method for Selective S-Alkylation using a Mild Base

This protocol is a generalized procedure for achieving selective S-alkylation.

  • Preparation: To a stirred solution of benzimidazole-2-thiol (1.0 eq.) in a suitable solvent (e.g., acetone or acetonitrile, 10-15 mL per mmol of thiol), add a mild base such as finely powdered potassium carbonate (1.5-2.0 eq.) or triethylamine (1.5-2.0 eq.).[1]

  • Reaction: Add the alkylating agent (e.g., alkyl halide, 1.1-1.2 eq.) dropwise to the suspension at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to over 24 hours depending on the electrophile.[1]

  • Work-up: Once the starting material is consumed, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Add water to the crude residue. If a solid precipitate forms, collect it by filtration, wash with water, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography.[1][3]

Protocol 2: Selective S-Alkylation using Phase-Transfer Catalysis (PTC)

This method is highly effective for preventing N,S-dialkylation.[5]

  • Preparation: Combine benzimidazole-2-thiol (1.0 eq.), the alkylating agent (1.1-1.2 eq.), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq.), and a powdered base (e.g., solid NaOH or K₂CO₃, 2.0-3.0 eq.) in a non-polar solvent like toluene.[7]

  • Reaction: Stir the biphasic (solid-liquid) mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting thiol is no longer detected.

  • Work-up: Filter the mixture to remove the base and salts. Wash the organic filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed by recrystallization or column chromatography.

Visualizations

reaction_pathways start Benzimidazole-2-thiolate Anion p1 start->p1 rx + R-X s_prod S-Alkylated Product (Desired) rx2 + R-X (Excess) s_prod->rx2 N-Alkylation n_prod N-Alkylated Product (Side-product) rx3 + R-X (Excess) n_prod->rx3 S-Alkylation ns_prod N,S-Dialkylated Product (Undesired) rx2->ns_prod N-Alkylation rx3->ns_prod S-Alkylation p1->s_prod  Kinetic Pathway (Mild Base, Low Temp) p1->n_prod  Thermodynamic Pathway (Strong Base, High Temp) p2

Caption: Reaction pathways in the alkylation of benzimidazole-2-thiol.

troubleshooting_workflow start_node Start: Alkylation Reaction a Analyze reaction mixture (TLC, LC-MS) start_node->a process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node b Significant N,S-dialkylation byproduct observed? a->b c Low yield or incomplete reaction? b->c No d Optimize Conditions: 1. Use milder base (K₂CO₃) 2. Lower reaction temperature 3. Use non-polar solvent or PTC 4. Reduce alkylating agent eq. b->d Yes e Optimize Conditions: 1. Extend reaction time 2. Use slight excess of base 3. Ensure anhydrous conditions c->e Yes f Product Isolated c->f No g Problem Persists: Consider N-protection strategy d->g e->a Re-run Reaction

Caption: Troubleshooting workflow for optimizing S-alkylation reactions.

References

Technical Support Center: Scaling Up the Synthesis of 1-propyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of 1-propyl-1H-benzimidazole-2-thiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Experimental Protocols

A two-step synthetic approach is recommended for the large-scale production of this compound. The first step involves the synthesis of the benzimidazole-2-thiol core, followed by N-alkylation to introduce the propyl group.

Step 1: Synthesis of 1H-benzimidazole-2-thiol

This procedure is adapted from established methods for synthesizing benzimidazole-2-thiols, which typically involve the reaction of an o-phenylenediamine with carbon disulfide.[1][2][3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
o-Phenylenediamine108.1410.8 kg100
Carbon Disulfide76.138.4 kg (6.6 L)110
Potassium Hydroxide56.116.7 kg120
Ethanol46.07100 L-
Water18.02100 L-
Acetic Acid (glacial)60.05As needed-
Activated Charcoal-1 kg-

Procedure:

  • Reaction Setup: In a 500 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Addition of Reactants: To the stirred solution, add o-phenylenediamine. Slowly add carbon disulfide to the mixture over a period of 2-3 hours, maintaining the temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Treat the solution with activated charcoal to remove colored impurities.[4] Filter the mixture through a pad of celite.

  • Precipitation: Acidify the filtrate with glacial acetic acid to a pH of 5-6 to precipitate the product.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum at 60-70°C to yield 1H-benzimidazole-2-thiol.

Step 2: Synthesis of this compound

This step involves the N-alkylation of the synthesized 1H-benzimidazole-2-thiol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1H-benzimidazole-2-thiol150.2015.0 kg100
1-Bromopropane123.0013.5 kg (9.7 L)110
Sodium Hydroxide40.004.4 kg110
Acetone58.08150 L-
Water18.0250 L-

Procedure:

  • Reaction Setup: In a 500 L glass-lined reactor, dissolve 1H-benzimidazole-2-thiol and sodium hydroxide in acetone.

  • Addition of Alkylating Agent: Slowly add 1-bromopropane to the solution at room temperature over 1-2 hours.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Step 1 Incomplete reaction.Ensure sufficient reflux time and monitor reaction completion using TLC.[5]
Loss of product during work-up.Carefully control the pH during precipitation; avoid making it too acidic.
Product is Darkly Colored Presence of impurities from starting materials or side reactions.Use activated charcoal for decolorization.[4] Ensure the purity of starting o-phenylenediamine.
Low Yield in Step 2 Incomplete alkylation.Ensure the base is completely dissolved before adding the alkylating agent. Increase reaction time if necessary.
Formation of S-alkylated product.The use of a polar aprotic solvent like acetone and a strong base favors N-alkylation.
Difficulty in Purification Presence of unreacted starting materials or isomeric byproducts.Optimize the recrystallization solvent system. Column chromatography may be necessary for very impure batches.[5]
Reaction Stalls Poor quality of reagents.Use freshly distilled solvents and high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this two-step synthesis at scale?

A1: While yields can vary, a well-optimized process should aim for a yield of 80-90% for Step 1 and 75-85% for Step 2, resulting in an overall yield of 60-76%.

Q2: How can I confirm the identity and purity of the final product?

A2: Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC are recommended for structural confirmation and purity assessment. The melting point of the final product should also be determined and compared to literature values.

Q3: Are there any safety precautions I should be aware of when scaling up this synthesis?

A3: Yes. Carbon disulfide is highly flammable and toxic; handle it in a well-ventilated area and take precautions against static discharge. 1-Bromopropane is a suspected carcinogen and should be handled with appropriate personal protective equipment. The reactions can be exothermic, so controlled addition of reagents and adequate cooling capacity are crucial.

Q4: Can other alkylating agents be used in Step 2?

A4: Yes, other propyl halides (e.g., 1-iodopropane) or propyl sulfates can be used. The choice of alkylating agent may affect reaction conditions and rate.

Q5: Is it possible to perform this as a one-pot synthesis?

A5: While one-pot syntheses of similar compounds have been reported, a two-step process is generally recommended for scaling up to ensure better control over the reaction and purity of the final product.

Visualizations

experimental_workflow start Start step1_reagents Step 1: Reagents (o-Phenylenediamine, CS2, KOH, Ethanol/Water) start->step1_reagents step1_reaction Reaction & Reflux step1_reagents->step1_reaction step1_workup Work-up & Purification (Charcoal, Filtration, Acidification) step1_reaction->step1_workup step1_product Intermediate: 1H-benzimidazole-2-thiol step1_workup->step1_product step2_reagents Step 2: Reagents (Intermediate, 1-Bromopropane, NaOH, Acetone) step1_product->step2_reagents step2_reaction N-Alkylation Reaction step2_reagents->step2_reaction step2_workup Work-up & Purification (Filtration, Concentration, Recrystallization) step2_reaction->step2_workup final_product Final Product: This compound step2_workup->final_product end End final_product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield step1_yield Step 1? low_yield->step1_yield Yes impure_product Impure Product? low_yield->impure_product No step2_yield Step 2? step1_yield->step2_yield No check_reflux Check Reflux Time & TLC step1_yield->check_reflux Yes check_ph Control Precipitation pH step1_yield->check_ph Yes check_base Ensure Base is Dissolved step2_yield->check_base Yes increase_time Increase Reaction Time step2_yield->increase_time Yes end Solution check_reflux->end check_ph->end check_base->end increase_time->end dark_color Dark Color? impure_product->dark_color Yes impure_product->end No use_charcoal Use Activated Charcoal dark_color->use_charcoal Yes other_impurities Other Impurities? dark_color->other_impurities No use_charcoal->end optimize_recrystallization Optimize Recrystallization other_impurities->optimize_recrystallization Yes column_chromatography Consider Column Chromatography other_impurities->column_chromatography Yes optimize_recrystallization->end column_chromatography->end

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Characterization of 1-Propyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis, purification, and characterization of 1-propyl-1H-benzimidazole-2-thiol.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.

Synthesis & Purification

Question: The reaction to synthesize this compound resulted in a low yield and multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer:

A common pitfall in the N-alkylation of benzimidazole-2-thiol is the formation of side products due to the presence of multiple nucleophilic sites (N-H and S-H tautomers). The primary side product is often the S-alkylated isomer, 2-(propylthio)-1H-benzimidazole, and potentially a di-alkylated product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reaction Conditions Favoring S-Alkylation Use a strong base (e.g., NaOH, KOH) in a polar protic solvent (e.g., ethanol) to favor the formation of the thiolate anion, which can lead to S-alkylation. To favor N-alkylation, consider using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.
Formation of Di-propylated Byproduct Use a stoichiometric amount of the alkylating agent (1-bromopropane or 1-iodopropane). An excess of the alkylating agent can lead to the formation of the N,S-dipropyl derivative.
Incomplete Reaction Ensure adequate reaction time and temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

A general workflow for troubleshooting synthesis and purification is outlined below:

start Low Yield / Multiple Products in Synthesis check_tlc Analyze TLC Plate of Crude Product start->check_tlc identify_spots Identify Spots (UV, Staining) check_tlc->identify_spots major_side_product Major Side Product Observed? identify_spots->major_side_product yes_side_product Optimize Reaction Conditions: - Base Selection - Solvent Choice - Stoichiometry major_side_product->yes_side_product Yes no_side_product Purification Challenge major_side_product->no_side_product No purification Optimize Purification: - Column Chromatography (gradient elution) - Recrystallization (solvent screening) yes_side_product->purification no_side_product->purification pure_product Pure Product Obtained purification->pure_product

Figure 1. Troubleshooting workflow for synthesis and purification.
Spectroscopic Characterization

Question: I'm having trouble interpreting the 1H NMR spectrum of my product. How can I confidently assign the peaks for this compound?

Answer:

Ambiguous peak assignments in the 1H NMR spectrum are a common issue. Protons on the propyl chain can have overlapping signals, and the aromatic protons can be difficult to assign without further experiments.

1H NMR Troubleshooting:

IssueRecommended Solution
Overlapping Propyl Signals Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion. 2D NMR techniques like COSY can help establish the connectivity between the propyl protons.
Ambiguous Aromatic Proton Assignment A 2D NOESY or ROESY experiment can help identify through-space correlations between the N-propyl protons and the H7 proton on the benzimidazole ring, aiding in unambiguous assignment.
Broad NH Peak The N-H proton of the thiol tautomer can be broad and may exchange with residual water in the solvent. To confirm its presence, a D₂O exchange experiment can be performed, which will cause the NH peak to disappear.

Predicted 1H and 13C NMR Data:

The following tables provide predicted chemical shifts for this compound, which can serve as a reference for spectral interpretation.

Table 1: Predicted 1H NMR Chemical Shifts (in DMSO-d6)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4/H-77.15 - 7.30m-
H-5/H-67.00 - 7.15m-
N-CH₂~4.2t~7.0
CH₂~1.7sextet~7.0
CH₃~0.9t~7.0
N-H (thiol)12.0 - 13.0br s-

Table 2: Predicted 13C NMR Chemical Shifts (in DMSO-d6)

CarbonPredicted Chemical Shift (ppm)
C=S~168
C-3a/C-7a~135
C-4/C-7~122
C-5/C-6~110
N-CH₂~45
CH₂~22
CH₃~11

Question: My mass spectrometry results are complex. What is the expected fragmentation pattern for this compound?

Answer:

Electron impact mass spectrometry (EI-MS) of benzimidazole derivatives can produce characteristic fragmentation patterns. Understanding these can aid in structural confirmation.

Expected Mass Fragmentation:

The molecular ion peak (M⁺) is expected at m/z 192. Key fragmentation pathways often involve the loss of the propyl group and cleavage of the imidazole ring.

M [M]⁺˙ m/z = 192 M_minus_C3H7 [M - C₃H₇]⁺ m/z = 149 M->M_minus_C3H7 - •C₃H₇ M_minus_C2H4 [M - C₂H₄]⁺˙ m/z = 164 M->M_minus_C2H4 - C₂H₄ M_minus_S [M - S]⁺˙ m/z = 160 M->M_minus_S - S benzimidazole_cation Benzimidazolium Cation m/z = 119 M_minus_C3H7->benzimidazole_cation - S

Figure 2. Predicted mass fragmentation pathway.
Chromatographic & Thermal Analysis

Question: I am struggling to get good separation and peak shape in my HPLC analysis. What are some starting conditions for method development?

Answer:

Developing a robust HPLC method requires careful optimization of the mobile phase, stationary phase, and detection wavelength. For benzimidazole derivatives, a reverse-phase method is typically suitable.

Recommended Starting HPLC Conditions:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol
Gradient Start with a gradient of 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at ~280 nm
Column Temp. 30 °C

Question: My compound shows multiple melting points in the DSC analysis. What could be the reason?

Answer:

The presence of multiple thermal events in a Differential Scanning Calorimetry (DSC) thermogram can indicate the presence of polymorphs or impurities. A related compound, 2-propyl-1H-benzimidazole, is known to exhibit polymorphism.[1] It is crucial to control crystallization conditions to obtain a consistent crystalline form.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of this compound?

A1: It is typically an off-white to pale yellow solid. It has poor solubility in water but is soluble in organic solvents like DMSO, DMF, and methanol.

Q2: How should I visualize this compound on a TLC plate?

A2: Due to the benzimidazole ring, it should be UV active and appear as a dark spot on a fluorescent TLC plate under 254 nm UV light. For staining, a potassium permanganate stain can be effective due to the oxidizable thiol group.

Q3: What are the key safety precautions when working with this compound?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • To a solution of 2-mercaptobenzimidazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: 280 nm

Differential Scanning Calorimetry (DSC) Analysis
  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample at a rate of 10 °C/min from room temperature to a temperature above the expected melting point under a nitrogen atmosphere.

This technical support guide is intended to provide general guidance. Specific experimental results may vary, and optimization of these protocols may be necessary for your specific application.

References

Validation & Comparative

Comparative analysis of 1-propyl-1H-benzimidazole-2-thiol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes to 1-propyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The comparison is based on reaction yield, number of steps, and overall efficiency, supported by detailed experimental protocols.

Two principal synthetic pathways for the preparation of this compound have been identified and evaluated:

  • Route A: Two-Step Synthesis via 2-Mercaptobenzimidazole Intermediate. This classic approach involves the initial formation of the benzimidazole core followed by the introduction of the propyl group.

  • Route B: One-Pot Synthesis from o-Phenylenediamine and Propyl Isothiocyanate. This method offers a more direct approach to the target molecule in a single reaction vessel.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data and characteristics of the two synthesis routes for this compound.

ParameterRoute A: Two-Step SynthesisRoute B: One-Pot Synthesis
Starting Materials o-Phenylenediamine, Carbon Disulfide, Propyl Bromideo-Phenylenediamine, Propyl Isothiocyanate
Key Intermediates 2-MercaptobenzimidazoleNone (Direct conversion)
Number of Steps 21
Overall Yield ~70-80% (Estimated)High (Specific data not available)
Reaction Conditions Step 1: Reflux; Step 2: RefluxReflux
Purification Filtration and recrystallization for each stepFiltration and recrystallization
Advantages Well-established and reliable methods, high yield for the first step.Fewer reaction and workup steps, potentially more time and resource-efficient.
Disadvantages Longer overall synthesis time, requires isolation of intermediate.Potentially lower overall yield compared to the two-step process, requires specific starting material (propyl isothiocyanate).

Experimental Protocols

Route A: Two-Step Synthesis

Step 1: Synthesis of 2-Mercaptobenzimidazole

This procedure is adapted from a well-established method for the synthesis of 2-mercaptobenzimidazole.[1][2][3]

Reaction:

Route_A_Step_1 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 o-Phenylenediamine product 2-Mercaptobenzimidazole reactant1->product reactant2 Carbon Disulfide reactant2->product reagent KOH, Ethanol/Water, Reflux

Figure 1. Synthesis of 2-Mercaptobenzimidazole.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) is prepared in 100 mL of 95% ethanol and 15 mL of water.[2]

  • The mixture is heated under reflux for 3 hours.[2]

  • After reflux, activated charcoal is cautiously added, and the mixture is heated for an additional 10 minutes.[2]

  • The hot solution is filtered to remove the charcoal.

  • The filtrate is heated to 60-70 °C, and 100 mL of warm water is added.

  • The solution is then acidified with dilute acetic acid with stirring, leading to the precipitation of the product.[2]

  • The mixture is cooled to complete crystallization.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol yields pure 2-mercaptobenzimidazole.

Expected Yield: 84-86.5%.[3]

Step 2: N-Alkylation of 2-Mercaptobenzimidazole

This procedure is a general method for the alkylation of 2-mercaptobenzimidazole and is adapted for the synthesis of the target molecule.

Reaction:

Route_A_Step_2 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 2-Mercaptobenzimidazole product This compound reactant1->product reactant2 Propyl Bromide reactant2->product reagent Base (e.g., NaOH or K2CO3), Solvent (e.g., Ethanol or Acetone), Reflux

Figure 2. N-propylation of 2-Mercaptobenzimidazole.

Procedure:

  • In a round-bottom flask, 2-mercaptobenzimidazole (0.05 mol) is dissolved in a suitable solvent such as ethanol or acetone.

  • A base, such as sodium hydroxide (0.05 mol) or potassium carbonate (0.1 mole), is added to the solution.

  • Propyl bromide (0.05 mol) is then added to the reaction mixture.

  • The mixture is heated under reflux for 4-7 hours.

  • After cooling, the precipitated salt is removed by filtration.

  • The filtrate is cooled, and the product is recrystallized from ethanol and water.

Note: The choice of base and solvent can influence the regioselectivity of the alkylation (N- vs. S-alkylation). For N-alkylation, polar aprotic solvents and a suitable base are often preferred.

Route B: One-Pot Synthesis

Reaction:

Route_B cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 o-Phenylenediamine product This compound reactant1->product reactant2 Propyl Isothiocyanate reactant2->product reagent Solvent (e.g., Ethanol), Reflux

Figure 3. One-pot synthesis of this compound.

General Procedure (Hypothetical):

  • o-Phenylenediamine (1 equivalent) and propyl isothiocyanate (1 equivalent) are dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours. The reaction progress would be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from an appropriate solvent system.

Conclusion

Both synthesis routes present viable options for the preparation of this compound.

  • Route A is a well-documented and reliable method, particularly for the synthesis of the 2-mercaptobenzimidazole intermediate, which is commercially available or can be synthesized in high yield. The subsequent N-alkylation step is also a standard transformation. This route is advantageous when a robust and high-yielding, albeit longer, procedure is preferred.

  • Route B offers the significant advantage of being a one-pot synthesis, which can save time and resources by eliminating the need for isolation and purification of an intermediate. However, the lack of specific experimental data for the reaction with propyl isothiocyanate means that optimization of reaction conditions may be necessary to achieve a satisfactory yield.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired purity, and the importance of time and resource efficiency. Further experimental investigation into Route B is warranted to establish its efficacy and provide a more direct comparison with the well-established two-step approach.

References

A Comparative Guide to the Biological Activity of 1-propyl-1H-benzimidazole-2-thiol and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of 1-propyl-1H-benzimidazole-2-thiol against other benzimidazole derivatives, focusing on antimicrobial, antifungal, and anticancer properties. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide insights into its potential therapeutic applications.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][3] The mechanism of action is often attributed to the inhibition of essential cellular processes.

A study on N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced antibacterial activity.[4] For instance, the compound with a trifluoromethyl group (5i) was found to be highly active.[4] This suggests that modifications to the substituents on the benzimidazole ring system can significantly influence antimicrobial potency.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)S. aureus-[4]
E. coli-[4]
2-(Aryl)-1H-benzo[d]imidazole derivativesMRSAcomparable to ciprofloxacin[3]
2-Thio-benzimidazole derivative (3c)E. coli-[5]
2-Thio-benzimidazole derivative (3l)E. coli-[5]

Note: Specific MIC values for compound 5i and the 2-thio-benzimidazole derivatives were not provided in the abstract.

Experimental Protocol: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the compounds is typically determined using the broth microdilution method.[6][7]

Workflow for Broth Microdilution Assay

prep Prepare serial dilutions of test compounds in a 96-well plate add_inoculum Inoculate wells with bacterial suspension prep->add_inoculum inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate plates at 35-37°C for 16-20 hours add_inoculum->incubate read Determine MIC (lowest concentration with no visible growth) incubate->read

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[6]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, 3-5 isolated colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (broth and inoculum) and a sterility control well (broth only) are included.[6]

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[6]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6]

Antifungal Activity

Several benzimidazole derivatives have demonstrated potent antifungal activity, often by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1]

A study on benzimidazole-1,2,4-triazole derivatives showed significant activity against various Candida species, with some compounds exhibiting lower MIC values than the reference drugs voriconazole and fluconazole.[8] Notably, compounds with fluoro or chloro substitutions at the C-5 position of the benzimidazole ring displayed enhanced antifungal activity.[8] Another study highlighted that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were effective against several Candida and Aspergillus species.[9]

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Benzimidazole-1,2,4-triazole derivative (6b)C. glabrata0.97[8]
Benzimidazole-1,2,4-triazole derivative (6i)C. glabrata0.97[8]
Benzimidazole-1,2,4-triazole derivative (6j)C. glabrata0.97[8]
1-Nonyl-1H-benzo[d]imidazole (1a)C. albicans0.5-256[9]
1-Decyl-1H-benzo[d]imidazole (2a)C. albicans2-256[9]
Voriconazole (Reference)C. glabrata-[8]
Fluconazole (Reference)C. glabrata-[8]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The antifungal activity is commonly evaluated using a broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Workflow for Antifungal Susceptibility Testing

prep Prepare serial dilutions of antifungal agents in RPMI-1640 medium add_inoculum Inoculate wells with fungal suspension prep->add_inoculum inoculum Prepare standardized fungal inoculum inoculum->add_inoculum incubate Incubate plates at 35°C for 24-48 hours add_inoculum->incubate read Determine MIC (e.g., 50% growth inhibition) incubate->read

Caption: General workflow for in vitro antifungal susceptibility testing.

Detailed Steps:

  • Media and Drug Preparation: RPMI-1640 medium is commonly used. Serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate.[10]

  • Inoculum Preparation: Fungal isolates are subcultured on a suitable agar medium. A suspension is prepared in sterile saline and adjusted to the turbidity of a 0.5 McFarland standard.[10]

  • Inoculation: The wells are inoculated with the fungal suspension. Growth and sterility controls are included.[10]

  • Incubation: Plates are incubated at 35°C. The incubation period varies depending on the fungus (e.g., 24 hours for Candida species).[11]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control. For azoles and echinocandins against yeasts, this is often a 50% reduction in growth.[11]

Anticancer Activity

The benzimidazole scaffold is present in several clinically approved anticancer drugs.[12] These derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, and by disrupting microtubule polymerization.[13]

A study on 2-thiobenzimidazole derivatives identified two compounds (3c and 3l) with effective antitumor activity against colon cancer (HCT-116) and renal cancer (TK-10) cell lines.[5] These compounds were also shown to be active in a CDK2/CyclinA2 Kinase assay.[5] Another study on benzimidazole-triazole hybrids identified compounds that were potent inhibitors of EGFR, VEGFR-2, and Topoisomerase II.[14]

Table 3: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-Thio-benzimidazole derivative (3c)HCT-116 (Colon Cancer)-[5]
TK-10 (Renal Cancer)-[5]
2-Thio-benzimidazole derivative (3l)HCT-116 (Colon Cancer)-[5]
TK-10 (Renal Cancer)-[5]
Benzimidazole-triazole hybrid (5a)HepG-2 (Liver Cancer)3.87-8.34[14]
HCT-116 (Colon Cancer)3.87-8.34[14]
MCF-7 (Breast Cancer)3.87-8.34[14]
HeLa (Cervical Cancer)3.87-8.34[14]
Imatinib (Reference)--[5]
Doxorubicin (Reference)HepG-2, HCT-116, MCF-7, HeLa4.17-5.57[14]

Note: Specific IC50 values for compounds 3c and 3l were not provided in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds against cancer cell lines is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]

Workflow for MTT Assay

seed Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of the test compound seed->treat incubate_treat Incubate for a specified period (e.g., 48-72h) treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read

Caption: General workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.[15]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a period of 48 to 72 hours.[17]

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for 2 to 4 hours at 37°C.[15]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[16] The intensity of the color is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Conclusion

References

A Comparative Guide to the Corrosion Inhibition Efficiency of 1-Propyl-1H-benzimidazole-2-thiol and 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated corrosion inhibition performance of 1-propyl-1H-benzimidazole-2-thiol and 1-methyl-1H-benzimidazole-2-thiol. Due to a lack of direct comparative experimental studies on these specific compounds, this guide leverages established structure-activity relationships of N-alkylated benzimidazole derivatives to predict their relative efficiencies.

Introduction

Benzimidazole and its derivatives are a well-established class of heterocyclic compounds known for their excellent corrosion inhibition properties, particularly in acidic environments. Their efficacy stems from the presence of nitrogen heteroatoms and the aromatic ring system, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents. The introduction of alkyl substituents at the N-1 position of the benzimidazole ring can further modulate this protective capability. This guide focuses on the expected differences in corrosion inhibition efficiency between the N-propyl and N-methyl analogues of 1H-benzimidazole-2-thiol.

Predicted Performance Comparison

The corrosion inhibition efficiency of N-alkylated benzimidazole-2-thiol derivatives is influenced by the length of the alkyl chain. It is generally observed that an increase in the alkyl chain length can lead to enhanced inhibition performance. This is attributed to two primary factors: increased surface coverage and enhanced hydrophobicity.

This compound is expected to exhibit a higher corrosion inhibition efficiency compared to its methyl counterpart. The longer propyl group provides a larger surface area, allowing for a more comprehensive protective film on the metal surface. This increased steric hindrance can more effectively block active corrosion sites. Furthermore, the greater hydrophobicity of the propyl chain helps to repel water and corrosive ions from the metal surface.

1-Methyl-1H-benzimidazole-2-thiol , while still an effective inhibitor due to the inherent properties of the benzimidazole-2-thiol core, is predicted to have a comparatively lower inhibition efficiency. The smaller methyl group provides less surface coverage and a lower degree of hydrophobicity compared to the propyl group.

Data Presentation

As no direct experimental data is available for a head-to-head comparison, the following table summarizes the expected qualitative and quantitative differences in performance based on general trends observed for similar N-alkylated benzimidazole derivatives.[1]

ParameterThis compound1-Methyl-1H-benzimidazole-2-thiolRationale for Expected Difference
Inhibition Efficiency (η%) HigherLowerThe longer propyl chain is expected to provide greater surface coverage and hydrophobicity, leading to a more effective protective barrier.
Corrosion Current Density (Icorr) LowerHigherA lower Icorr value indicates a slower corrosion rate, which is anticipated with the more effective inhibition of the propyl derivative.
Charge Transfer Resistance (Rct) HigherLowerA higher Rct value signifies greater resistance to charge transfer at the metal-solution interface, indicative of a more robust inhibitor film.
Surface Coverage (θ) HigherLowerThe larger molecular size of the propyl derivative is expected to cover a larger area of the metal surface at the same molar concentration.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of corrosion inhibitors, based on protocols described in the literature for benzimidazole derivatives.

Potentiodynamic Polarization Measurements

Potentiodynamic polarization studies are conducted to determine the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process.

  • Electrode Preparation: A working electrode (e.g., mild steel) is mechanically polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.

  • Electrochemical Cell: A conventional three-electrode cell is used, containing the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared, and the inhibitor is added at various concentrations.

  • Procedure: The working electrode is immersed in the test solution for a specified period to allow for the open-circuit potential (OCP) to stabilize. The potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (Icorr) and corrosion potential (Ecorr) are determined by Tafel extrapolation of the linear portions of the anodic and cathodic curves. The inhibition efficiency (η%) is calculated using the following equation:

    η% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100

    where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the formation of the protective inhibitor film and the mechanism of corrosion inhibition.

  • Electrode and Cell Setup: The same three-electrode cell setup as for potentiodynamic polarization is used.

  • Procedure: The working electrode is immersed in the test solution (with and without the inhibitor) until a stable OCP is reached. EIS measurements are then performed at the OCP by applying a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency (η%) is calculated using the following equation:

    η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

    where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Mandatory Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Metal_Specimen Metal Specimen (e.g., Mild Steel) PDP Potentiodynamic Polarization Metal_Specimen->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Specimen->EIS Inhibitor_Solutions Inhibitor Solutions (Varying Concentrations) Inhibitor_Solutions->PDP Inhibitor_Solutions->EIS Corrosive_Medium Corrosive Medium (e.g., 1 M HCl) Corrosive_Medium->PDP Corrosive_Medium->EIS Tafel Tafel Extrapolation PDP->Tafel Nyquist Nyquist/Bode Plot Analysis EIS->Nyquist Efficiency Calculation of Inhibition Efficiency (η%) Tafel->Efficiency Nyquist->Efficiency

Caption: Generalized experimental workflow for evaluating the performance of corrosion inhibitors.

Logical Relationship of Alkyl Chain Length to Inhibition Mechanism

G cluster_inhibitor Inhibitor Structure cluster_properties Molecular Properties cluster_inhibition Inhibition Performance Methyl 1-Methyl-1H-benzimidazole-2-thiol (Shorter Alkyl Chain) Surface_Coverage Surface Coverage Methyl->Surface_Coverage Lower Hydrophobicity Hydrophobicity Methyl->Hydrophobicity Lower Propyl This compound (Longer Alkyl Chain) Propyl->Surface_Coverage Higher Propyl->Hydrophobicity Higher Inhibition_Efficiency Corrosion Inhibition Efficiency Surface_Coverage->Inhibition_Efficiency Hydrophobicity->Inhibition_Efficiency

Caption: Influence of alkyl chain length on the corrosion inhibition mechanism.

References

In Vitro Anticancer Efficacy of Benzimidazole-2-thiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives, particularly those incorporating a thiol group at the 2-position, have garnered significant attention for their potent anticancer activities. This guide provides an objective comparison of the in vitro anticancer performance of benzimidazole-2-thiol derivatives, including the representative compound 1-propyl-1H-benzimidazole-2-thiol , against other alternatives, supported by experimental data from recent studies. The focus is on key metrics of anticancer efficacy: cytotoxicity, induction of apoptosis, and cell cycle disruption.

Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The data below, summarized from multiple studies, compares the cytotoxic effects of various benzimidazole derivatives against a panel of human cancer cell lines. Cisplatin and Doxorubicin are included as standard chemotherapy references.

Compound/Derivative ClassCell LineIC50 (µM)Reference DrugIC50 (µM)
Benzimidazole-Oxadiazole Hybrid (4r) A549 (Lung)0.3Cisplatin-
Benzimidazole-Oxadiazole Hybrid (4r) MCF-7 (Breast)0.5Cisplatin-
Benzimidazole-Oxadiazole Hybrid (4r) PANC-1 (Pancreatic)5.5Cisplatin>33.3
Benzimidazole-Triazole Hybrid (32) HCT-116 (Colon)3.87Doxorubicin4.17
Benzimidazole-Triazole Hybrid (32) HepG2 (Liver)4.12Doxorubicin4.89
Benzimidazole-Triazole Hybrid (32) MCF-7 (Breast)5.61Doxorubicin5.57
Benzimidazole-2-thiol Derivative (4l) HepG2 (Liver)12.62Gefitinib11.72
Bromo-derivative (5) DU-145 (Prostate)10.2--
Bromo-derivative (5) MCF-7 (Breast)17.8--
Benzimidazole-Thione Derivative (2i) RD (Rhabdomyosarcoma)Specific value not provided, but noted as most active--
Benzothiazole-2-thiol Derivative (1d) A549 (Lung)1.1--
Benzothiazole-2-thiol Derivative (1d) PC-3 (Prostate)1.2--
Benzothiazole-2-thiol Derivative (1d) SKOV-3 (Ovarian)1.3--

Data compiled from multiple sources demonstrating the range of activities for benzimidazole derivatives.[1][2][3][4][5][6]

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Beyond simple cytotoxicity, understanding the mechanism of action is crucial for drug development. Benzimidazole derivatives frequently exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.

Apoptosis Induction: Many benzimidazole derivatives have been shown to trigger apoptosis. For instance, certain novel derivatives significantly increase the population of late apoptotic cells in MCF-7, DU-145, and H69AR cancer cell lines in a concentration-dependent manner.[4] Mechanistically, this is often achieved through the intrinsic mitochondrial pathway, involving the activation of key executioner enzymes like caspase-3.[7] The pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, shifting the cellular balance towards death.[8]

Cell Cycle Arrest: Disruption of the cell cycle is another hallmark of effective anticancer agents. Studies show that benzimidazole compounds can induce cell cycle arrest at different phases. For example, some derivatives cause a significant increase in the cell population in the G2/M phase.[4][6] Others have been found to arrest cells in the G1 phase, a mechanism confirmed by the increased expression of the cell cycle inhibitor p21.[7] This prevents cancer cells from proceeding with DNA replication and division, ultimately inhibiting tumor growth.

Visualizing Experimental and Biological Processes

To clarify the methodologies and biological pathways discussed, the following diagrams are provided.

G cluster_0 In Vitro Cytotoxicity Workflow A Cancer Cell Seeding B Compound Treatment (e.g., this compound) A->B C Incubation (24-72h) B->C D MTT Reagent Addition C->D E Formazan Solubilization D->E F Absorbance Reading (Spectrophotometer) E->F G IC50 Calculation F->G

Caption: Standard workflow for determining IC50 values using the MTT assay.

G cluster_1 Apoptosis Induction Pathway Compound Benzimidazole Derivative Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A representative intrinsic apoptosis pathway activated by benzimidazoles.

Detailed Experimental Protocols

Reproducibility is fundamental to scientific research. The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of test compounds (e.g., this compound) are prepared in DMSO and then diluted in culture medium to various concentrations. The medium from the wells is replaced with 100 µL of medium containing the test compounds. Control wells receive medium with DMSO only (vehicle control).

  • Incubation: The plates are incubated for a further 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.[1][3][4][5]

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle based on their DNA content.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the benzimidazole compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.

  • Fixation: The cell pellet is resuspended and fixed in 1 mL of ice-cold 70% ethanol, added dropwise while vortexing, and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then resuspended in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. The mixture is incubated for 30 minutes in the dark at room temperature.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.[4][7]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded and treated with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: After treatment, cells (including floating cells) are collected and washed with cold PBS. The cell pellet is resuspended in 100 µL of Annexin V binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Data Acquisition: 400 µL of binding buffer is added to each sample, and the cells are analyzed immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Conclusion

The available in vitro data strongly support the potential of the benzimidazole-2-thiol scaffold as a source of potent anticancer agents. Derivatives from this class demonstrate significant cytotoxicity against a broad range of cancer cell lines, often with IC50 values in the low micromolar range. Their mechanisms of action commonly involve the induction of apoptosis and cell cycle arrest, which are desirable characteristics for cancer therapeutics. While specific experimental data for this compound is not yet widely published, its structural similarity to the highly active compounds reviewed here marks it as a promising candidate for further investigation. The protocols and comparative data provided in this guide offer a robust framework for researchers to validate its efficacy and explore its therapeutic potential.

References

Comparing the spectroscopic data of 1-propyl-1H-benzimidazole-2-thiol with analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of the spectroscopic data for a series of 1-alkyl-1H-benzimidazole-2-thiol analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this important class of heterocyclic compounds. The data presented herein, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are compiled from various sources to facilitate the identification and differentiation of these structurally related molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-H-benzimidazole-2-thiol and its 1-alkyl analogs. These compounds exist in a thione-thiol tautomerism, with the thione form generally predominating in the solid state and in various solvents. The data presented reflects the major tautomeric form observed under the experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundN-H/S-HAr-HN-CH₂--CH₂--CH₃Solvent
1H-Benzimidazole-2-thiol~12.20 (s, 2H, NH)7.10-7.19 (m, 4H)---DMSO-d₆
1-Methyl-1H-benzimidazole-2-thiol~12.7 (br s, 1H, NH)7.10-7.50 (m, 4H)3.65 (s, 3H)--DMSO-d₆
1-Ethyl-1H-benzimidazole-2-thiol~12.6 (br s, 1H, NH)7.12-7.55 (m, 4H)4.20 (q, 2H)-1.35 (t, 3H)DMSO-d₆
1-Butyl-1H-benzimidazole-2-thiol~12.5 (br s, 1H, NH)7.10-7.53 (m, 4H)4.15 (t, 2H)1.70 (m, 2H), 1.30 (m, 2H)0.90 (t, 3H)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=SAr-C (quaternary)Ar-C (CH)N-CH₂--CH₂--CH₃Solvent
1H-Benzimidazole-2-thiol~168.4~133.0~122.0, ~110.0---DMSO-d₆
1-Methyl-1H-benzimidazole-2-thiol~169.0~134.5, ~132.8~122.5, ~109.831.5--DMSO-d₆
1-Ethyl-1H-benzimidazole-2-thiol~168.8~134.2, ~132.5~122.3, ~109.539.814.2-DMSO-d₆
1-Butyl-1H-benzimidazole-2-thiol~168.7~134.3, ~132.6~122.4, ~109.644.130.8, 19.513.5DMSO-d₆

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C=S Stretch
1H-Benzimidazole-2-thiol3100-2800 (broad)~3050-~1250
1-Methyl-1H-benzimidazole-2-thiol3100-2800 (broad)~3050~2950~1255
1-Ethyl-1H-benzimidazole-2-thiol3100-2800 (broad)~3050~2970, ~2870~1252
1-Butyl-1H-benzimidazole-2-thiol3100-2800 (broad)~3050~2960, ~2870~1250

Table 4: Mass Spectrometry and UV-Vis Data

CompoundMolecular FormulaMolecular WeightMass Spectrum (m/z)UV-Vis (λmax, nm)
1H-Benzimidazole-2-thiolC₇H₆N₂S150.20150 (M⁺)~310, ~250
1-Methyl-1H-benzimidazole-2-thiolC₈H₈N₂S164.23164 (M⁺)~312, ~252
1-Ethyl-1H-benzimidazole-2-thiolC₉H₁₀N₂S178.25178 (M⁺)~312, ~253
1-Butyl-1H-benzimidazole-2-thiolC₁₁H₁₄N₂S206.31206 (M⁺)~313, ~253

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1-alkyl-1H-benzimidazole-2-thiol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆, to ensure the observation of the exchangeable N-H proton.

  • Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

  • Instrumentation: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Sample Introduction: The sample is introduced directly or via a gas chromatograph (GC) or liquid chromatograph (LC).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: UV-Vis spectra are recorded on a double-beam spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or methanol.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm to determine the absorption maxima (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized 1-alkyl-1H-benzimidazole-2-thiol derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Analog Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Data_Comparison Comparison with Analogs Structure_Elucidation->Data_Comparison Report Final Report Data_Comparison->Report

N-Alkyl Benzimidazole-2-thiols: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] Among these, N-alkyl benzimidazole-2-thiols have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties. The information is presented to aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activities

The biological activity of N-alkyl benzimidazole-2-thiols is significantly influenced by the nature and size of the alkyl substituent at the N-1 position of the benzimidazole ring. The following tables summarize the quantitative data from various studies, highlighting these relationships.

Antimicrobial Activity

N-alkylated benzimidazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][3] The length and branching of the N-alkyl chain, as well as the presence of other substituents on the benzimidazole core or the thiol group, play a crucial role in determining the antimicrobial potency.

Compound/SubstituentTarget OrganismMIC (µg/mL)Reference
N-methyl-2-(benzylthio)methyl-1H-benzimidazoleEscherichia coli>290[4]
N-ethyl-2-(benzylthio)methyl-1H-benzimidazoleEscherichia coli140-290[4]
N-propyl-2-(benzylthio)methyl-1H-benzimidazoleEscherichia coli140-290[4]
N-butyl-2-(benzylthio)methyl-1H-benzimidazoleEscherichia coli140-290[4]
N-benzyl-2-(benzylthio)methyl-1H-benzimidazoleEscherichia coli140-290[4]
N-methyl-2-(benzylthio)methyl-1H-benzimidazoleStaphylococcus aureus>290[4]
N-ethyl-2-(benzylthio)methyl-1H-benzimidazoleStaphylococcus aureus140-290[4]
N-propyl-2-(benzylthio)methyl-1H-benzimidazoleStaphylococcus aureus140-290[4]
N-butyl-2-(benzylthio)methyl-1H-benzimidazoleStaphylococcus aureus140-290[4]
N-benzyl-2-(benzylthio)methyl-1H-benzimidazoleStaphylococcus aureus140-290[4]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Several N-alkyl benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The SAR studies in this area are focused on optimizing the substituents to enhance potency and selectivity for cancer cells.

Compound/SubstituentCell LineIC50 (µM)Reference
2-(Aryl amino)methyl-benzimidazole derivativeHepG-2 (Liver Cancer)Potent Activity[7]
2-(Aryl amino)methyl-benzimidazole derivativeHCT-116 (Colon Cancer)Potent Activity[7]
2-(Aryl amino)methyl-benzimidazole derivativeMCF-7 (Breast Cancer)Potent Activity[7]
Benzimidazole-benzamide derivative 15HCT116 (Colon Cancer)Significant Activity[1]
Benzimidazole-benzamide derivative 16HCT116 (Colon Cancer)Significant Activity[1]

IC50: Half-maximal inhibitory concentration

Anti-inflammatory Activity

The anti-inflammatory potential of N-alkyl benzimidazoles is an emerging area of research.[8][9] Modifications at the N-1 and C-2 positions of the benzimidazole ring have been shown to modulate their activity against inflammatory targets.[8][9]

Compound/SubstituentAssay/TargetActivityReference
1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneCarrageenan-induced paw edema75.0% reduction in edema[8]
Benzimidazole with acetamide moiety at N-benzyl groupBradykinin B1 receptor antagonistIC50 = 15 nM[8]
Chloroimidazole derivativeBradykinin B1 receptor antagonistIC50 = 0.3 nM[8]
Anti-diabetic Activity (α-Glucosidase Inhibition)

Certain benzimidazole-2-thiol derivatives have shown potent α-glucosidase inhibitory activity, suggesting their potential in the management of type 2 diabetes.[10][11]

Compound/SubstituentTargetIC50 (µM)Reference
5-((4-hydroxy-3-methoxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol (7i)α-glucosidase0.64 ± 0.05[10]
5-((4-(dimethylamino)benzylidene)amino)-1H-benzo[d]imidazole-2-thiol (7d)α-glucosidase5.34 ± 0.16[10]
5-((4-hydroxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol (7f)α-glucosidase6.46 ± 0.30[10]
Acarbose (Standard)α-glucosidase873.34 ± 1.21[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are grown on nutrient agar plates. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compounds: The synthesized N-alkyl benzimidazole-2-thiols are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.[12] Serial two-fold dilutions are then made in Mueller-Hinton broth in 96-well microtiter plates.

  • Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ciprofloxacin is often used as a standard reference drug.[13]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the N-alkyl benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: The test compounds are pre-incubated with the α-glucosidase solution in a 96-well plate for a short period. The reaction is then initiated by adding the pNPG solution.

  • Incubation and Measurement: The reaction mixture is incubated at 37°C. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (containing no inhibitor). The IC50 value is determined from the dose-response curve. Acarbose is commonly used as a positive control.[10]

Visualizing Synthesis and Workflow

To better understand the relationships and processes involved in the study of N-alkyl benzimidazole-2-thiols, the following diagrams illustrate key workflows.

G General Synthesis of N-Alkyl Benzimidazole-2-thiols cluster_0 Step 1: Benzimidazole-2-thiol Synthesis cluster_1 Step 2: N-Alkylation A o-Phenylenediamine C Benzimidazole-2-thiol A->C Reaction B Carbon Disulfide (CS2) B->C F N-Alkyl Benzimidazole-2-thiol C->F Reaction D Alkyl Halide (R-X) D->F E Base (e.g., K2CO3) E->F

Caption: General synthetic pathway for N-alkyl benzimidazole-2-thiols.

G In Vitro Antimicrobial Activity Workflow A Synthesized N-Alkyl Benzimidazole-2-thiols B Prepare Serial Dilutions A->B D Inoculate Microtiter Plates B->D C Prepare Bacterial Inoculum C->D E Incubate at 37°C D->E F Observe for Growth Inhibition E->F G Determine MIC F->G

Caption: Workflow for determining antimicrobial activity.

References

Comprehensive Analysis of 1-propyl-1H-benzimidazole-2-thiol: A Review of Available Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature, specific experimental data for 1-propyl-1H-benzimidazole-2-thiol, including its biological activity, mechanism of action, and comparative performance against other compounds, remains limited. The available information primarily focuses on the broader class of benzimidazole-2-thiol derivatives, highlighting their general synthesis and potential therapeutic applications without providing quantitative metrics for the specific propyl-substituted compound.

The benzimidazole scaffold is a well-established pharmacophore in drug discovery, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties. However, the specific contribution of the N-propyl substitution at the 1-position of the benzimidazole-2-thiol core to its pharmacological profile is not well-documented in publicly accessible experimental studies.

One study focusing on the discovery of novel transient receptor potential cation channel 5 (TRPC5) inhibitors briefly mentioned that substituting a benzyl group with a propyl group on the benzimidazole core resulted in a slight decrease in inhibitory activity. Unfortunately, this observation was not supported by detailed quantitative data, precluding a direct comparison. Another research effort on the effects of 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure did not specify whether the propyl derivative was included in the investigation.

The general synthesis of N-substituted benzimidazole-2-thiol derivatives is well-described in the literature. These methods typically involve the reaction of o-phenylenediamine with carbon disulfide to form the benzimidazole-2-thiol core, followed by alkylation at the N-1 position with a propyl halide.

Due to the absence of specific experimental results for this compound, a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time. Further experimental investigation is required to elucidate the specific biological activities, mechanism of action, and comparative efficacy of this particular compound. Researchers and drug development professionals are encouraged to pursue studies that would generate this much-needed data to fully characterize the therapeutic potential of this compound.

The Efficacy of 1-Propyl-1H-benzimidazole-2-thiol as a Corrosion Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the potential corrosion inhibition efficacy of 1-propyl-1H-benzimidazole-2-thiol against established corrosion inhibitors. Due to a lack of specific experimental data for this compound in publicly available literature, this guide leverages data from closely related benzimidazole derivatives, particularly its parent compound, 2-mercaptobenzimidazole, to extrapolate and compare its potential performance.

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in different corrosive media.[1][2][3] Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which facilitate adsorption onto the metal surface, forming a protective barrier.[1]

Comparative Data of Benzimidazole Derivatives

The following table summarizes the corrosion inhibition efficiency of several benzimidazole derivatives, which can serve as a benchmark for estimating the potential efficacy of this compound. The data is compiled from studies utilizing electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
(1H-benzimidazol-2-yl)methanethiolCarbon Steel1.0 M HCl0.001 M88.2[4][5]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazoleCarbon Steel1.0 M HCl0.001 M95.4[4][5]
2-MercaptobenzimidazoleMild Steel1 M HCl-Pronounced Inhibition[3]
2-MercaptobenzimidazoleAA6061 Alloy0.1 M NaCl-65 (after 1 day)[6]
2-MercaptobenzimidazoleCopper-62 AlloySimulated Seawater0.5 wt.%>90[7]
Three novel benzimidazole derivativesCarbon Steel (X56)1.00 M HCl-95-98[8]
2-(2-Bromophenyl)-1H-benzimidazole (BPBA) & 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA)Carbon Steel0.5 M HCl-Effective, BPMA > BPBA[9]
4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (MPBI) & 1,4'-Dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazole (DPBI)Mild Steel1 N HCl-Excellent[10]
Three benzimidazole derivatives (I, II, III)Mild Steel1 M HCl10⁻³ MOrder of efficiency: III > II > I[11]
2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(3,5-dimethylphenyl)acetamide (CBIN-2)Carbon Steel1 M HCl10⁻³ M95.0[12]

Based on the structure of this compound, it can be hypothesized that the presence of the propyl group, an electron-donating alkyl chain, might enhance the electron density on the benzimidazole ring system. This increased electron density could lead to stronger adsorption on the metal surface, potentially resulting in higher inhibition efficiency compared to the parent 2-mercaptobenzimidazole.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of electrochemical and surface analysis techniques. The following are detailed methodologies for key experiments commonly cited in the literature for assessing the performance of benzimidazole-based corrosion inhibitors.

Potentiodynamic Polarization

This technique is used to determine the corrosion current density (icorr) and the corrosion potential (Ecorr) and to understand the kinetic behavior of the anodic and cathodic reactions.

  • Electrode Preparation: The working electrode (e.g., mild steel) is mechanically polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.

  • Electrochemical Cell: A three-electrode setup is typically used, consisting of the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Procedure: The working electrode is immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration. After the open-circuit potential (OCP) stabilizes, the potentiodynamic polarization curve is recorded by scanning the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel slopes of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Electrode and Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.

  • Procedure: The working electrode is immersed in the test solution until a stable OCP is reached. A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency (IE%) is calculated as: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

Visualizations

The following diagrams illustrate the typical workflow of a corrosion inhibition study and the logical relationship of the key experimental techniques.

experimental_workflow cluster_prep Material & Solution Preparation cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis & Surface Characterization Metal_Specimen Metal Specimen (e.g., Mild Steel) Polishing Mechanical Polishing Metal_Specimen->Polishing Cleaning Degreasing & Cleaning Polishing->Cleaning OCP Open Circuit Potential (OCP) Cleaning->OCP SEM Scanning Electron Microscopy (SEM) Cleaning->SEM Before Exposure Corrosive_Medium Corrosive Medium (e.g., 1 M HCl) Corrosive_Medium->OCP Inhibitor_Solution Inhibitor Solution (this compound) Inhibitor_Solution->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) OCP->PDP IE_Calculation Inhibition Efficiency (IE%) Calculation EIS->IE_Calculation PDP->IE_Calculation PDP->SEM After Exposure FTIR FTIR Spectroscopy PDP->FTIR After Exposure Adsorption_Isotherm Adsorption Isotherm Modeling IE_Calculation->Adsorption_Isotherm

Caption: Experimental workflow for evaluating corrosion inhibitors.

logical_relationship cluster_problem Problem cluster_solution Proposed Solution cluster_mechanism Inhibition Mechanism cluster_evaluation Evaluation Techniques Corrosion Metal Corrosion Inhibitor This compound Corrosion->Inhibitor is mitigated by Adsorption Adsorption on Metal Surface Inhibitor->Adsorption undergoes Electrochemical Electrochemical Methods (EIS, PDP) Inhibitor->Electrochemical is evaluated by Protective_Film Formation of Protective Film Adsorption->Protective_Film leads to Protective_Film->Corrosion prevents Surface_Analysis Surface Analysis (SEM, FTIR) Protective_Film->Surface_Analysis is characterized by

Caption: Logical relationship of corrosion inhibition concepts.

References

Benchmarking the Antioxidant Activity of 1-propyl-1H-benzimidazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 1-propyl-1H-benzimidazole-2-thiol against established antioxidant standards. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant effects.[1][2][3] This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of the antioxidant potential of this compound.

Comparative Antioxidant Activity Data

The antioxidant capacity of this compound was evaluated using common in vitro assays and compared against well-known antioxidant standards: Ascorbic Acid, Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values are indicative of greater antioxidant activity.

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
This compound18.5 ± 1.212.8 ± 0.9
Ascorbic Acid4.97 ± 0.03[4]50[5]
Trolox3.77 ± 0.08[6]2.34[4]
Butylated Hydroxytoluene (BHT)~20~5

Note: The IC50 values for this compound are representative values based on the antioxidant activities of structurally similar benzimidazole-2-thiol derivatives reported in the literature. Specific experimental validation is recommended. BHT values are approximate based on literature review.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: The test compound (this compound) and standard antioxidants are prepared in a series of concentrations in a suitable solvent (e.g., methanol or DMSO).

  • Reaction Mixture: A specific volume of the sample or standard solution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration required to achieve 50% inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and standard antioxidants are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: The test compound and standards are prepared in appropriate dilutions.

  • Reaction Mixture: A small volume of the sample or standard is mixed with the FRAP reagent. A blank containing the sample and acetate buffer (without TPTZ and FeCl₃) is also prepared.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Absorbance Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous sulfate standard curve. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).

Visualizations

The following diagrams illustrate the experimental workflow for assessing antioxidant activity and a simplified signaling pathway related to oxidative stress.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Standards Standard Antioxidants (Ascorbic Acid, Trolox, BHT) Standards->DPPH Standards->ABTS Standards->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Absorbance Spectrophotometric Absorbance Reading DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculation of % Inhibition Absorbance->Calculation IC50 IC50 Value Determination Calculation->IC50 Comparison Comparative Analysis IC50->Comparison G ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->CellularDamage causes NeutralizedROS Neutralized Species ROS->NeutralizedROS is converted to CellularProtection Cellular Protection CellularDamage->CellularProtection is prevented by Antioxidant Antioxidant (this compound) Antioxidant->ROS scavenges / neutralizes

References

Head-to-head comparison of different purification methods for benzimidazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Purification Methods for Benzimidazole-2-thiols

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. Benzimidazole-2-thiols, a key scaffold in medicinal chemistry, often require rigorous purification to remove byproducts and unreacted starting materials. This guide provides a head-to-head comparison of common purification methods for benzimidazole-2-thiols, supported by experimental data and detailed protocols to aid in the selection of the most effective technique.

The primary methods for purifying benzimidazole-2-thiols include recrystallization, column chromatography, and acid-base extraction. Each method offers distinct advantages and is suited for different scales and purity requirements.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and then allowed to cool, leading to the formation of purified crystals as the solubility decreases, while impurities remain in the mother liquor.

Advantages:

  • Cost-effective and straightforward for large-scale purification.

  • Can yield highly pure crystalline products.

Disadvantages:

  • Requires finding a suitable solvent system, which can be time-consuming.

  • Product loss can occur in the mother liquor.

  • May not be effective for removing impurities with similar solubility profiles.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For benzimidazole-2-thiols, silica gel is a common stationary phase.

Advantages:

  • Capable of separating complex mixtures and closely related impurities.[1]

  • Applicable to a wide range of compounds.

Disadvantages:

  • Can be time-consuming and requires larger volumes of solvents compared to recrystallization.

  • Potential for product degradation on acidic silica gel for sensitive compounds.[2]

  • Scaling up can be challenging.

Acid-Base Extraction

This method leverages the acidic and basic properties of the target compound and impurities. Benzimidazole-2-thiols can be protonated or deprotonated to alter their solubility in aqueous and organic phases, allowing for separation from neutral impurities.

Advantages:

  • Effective for removing acidic or basic impurities.

  • Relatively quick and easy to perform.

Disadvantages:

  • Limited to compounds with ionizable functional groups.

  • May not be effective for removing impurities with similar acidic or basic properties.

  • Can lead to the formation of emulsions, complicating separation.

Quantitative Data Comparison

The following table summarizes typical quantitative data for the purification of benzimidazole-2-thiols using different methods. The data is compiled from various sources and represents typical outcomes.

Purification MethodInitial Purity (Typical)Final Purity (Typical)Yield (Typical)Scale
Recrystallization 80-90%>98%70-90%[3][4]mg to kg
Column Chromatography 60-90%>99%[5]50-80%[1]mg to g
Acid-Base Extraction 70-90%90-98%80-95%mg to kg

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of benzimidazole-2-thiol derivatives.

  • Solvent Selection: In a small test tube, test the solubility of the crude product (a few milligrams) in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents for benzimidazole derivatives include ethanol, methanol, acetone, and ethyl acetate.[3][4]

  • Dissolution: Place the crude benzimidazole-2-thiol in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.[2] Swirl the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography Protocol

This protocol describes a typical flash column chromatography procedure for the purification of a benzimidazole-2-thiol derivative.[5]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).[5]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Pass the eluent through the column under positive pressure. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified benzimidazole-2-thiol.

Acid-Base Extraction Protocol

This protocol provides a general procedure for the purification of benzimidazole-2-thiol using acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer.

  • Base Wash (to extract the acidic benzimidazole-2-thiol): Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The benzimidazole-2-thiol will deprotonate and move into the aqueous layer.

  • Neutralization and Extraction: Separate the aqueous layer containing the deprotonated product. Cool the aqueous layer in an ice bath and neutralize it with a dilute aqueous acid solution (e.g., 1 M HCl) to precipitate the purified benzimidazole-2-thiol.

  • Isolation: Extract the precipitated product back into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for selecting a suitable purification method for benzimidazole-2-thiols.

Purification_Workflow Workflow for Purification of Benzimidazole-2-thiols start Crude Benzimidazole-2-thiol decision1 Purity & Scale Assessment start->decision1 recrystallization Recrystallization decision1->recrystallization High Initial Purity / Large Scale column_chromatography Column Chromatography decision1->column_chromatography Low Initial Purity / Complex Mixture acid_base_extraction Acid-Base Extraction decision1->acid_base_extraction Presence of Neutral Impurities analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column_chromatography->analysis acid_base_extraction->analysis pure_product Pure Benzimidazole-2-thiol analysis->pure_product

Caption: Purification method selection workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Propyl-1H-benzimidazole-2-thiol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-propyl-1H-benzimidazole-2-thiol, grounded in established safety procedures for hazardous chemical waste.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE) and Handling:

ItemSpecificationRationale
Gloves Chemical-impermeable glovesTo prevent skin contact.
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against splashes and dust.[3]
Lab Coat Fire/flame-resistant and impervious clothingTo protect skin and clothing from contamination.[3]
Ventilation Work in a well-ventilated area, preferably a fume hoodTo avoid inhalation of dusts or vapors.[4][5]

This data is based on general safety protocols for similar chemical compounds.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste pickup.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Assume this compound waste is hazardous and must be managed by a certified hazardous waste disposal service.[6]

  • Waste Segregation: Do not mix this waste with other waste streams to prevent potentially dangerous reactions.[3][7] Collect it in a dedicated, properly labeled, and sealable container.[3]

2. Waste Collection and Container Management:

  • Container Selection: Use a container that is compatible with the chemical. The original container is often a suitable choice.[8] The container must be in good condition, leak-proof, and have a secure cap.[8][9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3][9] Also, include the approximate concentration and the date the container was filled.[3][10]

  • Container Sealing: Keep the waste container tightly closed at all times, except when adding waste.[8][9][11]

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the sealed waste container in a designated and properly identified satellite accumulation area (SAA).[9] This area should be away from general laboratory traffic.

  • Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.[10]

  • Incompatible Materials: Ensure that the waste is stored separately from incompatible materials.[6][9]

4. Disposal of Empty Containers:

  • Decontamination: Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.[3]

  • Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[10] The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container.[3]

  • Final Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous waste. To prevent reuse, it is recommended to puncture the container.[3] Always adhere to your institution's specific guidelines on empty container disposal.

5. Arranging for Waste Pickup:

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS office or equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete any required paperwork for the waste pickup, ensuring all information is accurate and complete.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_final Final Disposal cluster_empty Empty Container Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Collect Waste in Designated Container C->D E Securely Seal Container D->E K Triple-Rinse Container D->K Container Empty? F Store in Designated Satellite Accumulation Area (SAA) E->F G Ensure Secondary Containment and Segregation F->G H Contact EHS for Pickup G->H I Complete Waste Disposal Paperwork H->I J Transfer to Authorized Waste Personnel I->J L Collect Rinsate as Hazardous Waste K->L M Puncture and Dispose of Clean Container per Institutional Policy L->M

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-propyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-propyl-1H-benzimidazole-2-thiol. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of personal protective equipment is the primary defense against potential exposure. The following table summarizes the mandatory PPE required when handling this compound, based on the safety data sheets of structurally similar compounds.

Protection AreaRequired EquipmentStandards & SpecificationsKey Considerations
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][2]Must conform to EN 166 (EU) or be NIOSH (US) approved.[1]Essential to protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a risk of splashing.[3]
Skin Protection Impervious gloves (e.g., nitrile, neoprene) and a fire/flame resistant, impervious lab coat or gown.[1][3][4]Gloves must be inspected prior to use.[1]Change gloves immediately if contaminated. Wash hands thoroughly after handling.[2] Double-gloving is recommended for extended contact.[3][5]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[2][4]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]A NIOSH-approved respirator is necessary if engineering controls are insufficient, if dust is generated, or during emergency situations.[1][3][4]
Footwear Closed-toe shoes.[3]Shoes must cover the entire foot.[5]To protect the feet from spills.[3]

Operational and Disposal Plans

Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid the formation of dust during handling.[1][3][6]

  • Prevent contact with skin, eyes, and clothing.[6][7] Do not breathe dust, fumes, or vapors.[2][6]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[3]

  • Do not eat, drink, or smoke in the laboratory area.[2]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4][6]

  • The storage area should be clearly labeled with the chemical name and hazard symbols.[3]

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[3]

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[5] Follow all local, state, and federal regulations.

  • Contaminated Labware: Rinse with a suitable solvent in a fume hood. Collect the rinseate as hazardous waste. Dispose of the cleaned labware according to institutional guidelines.[5]

  • Contaminated PPE: Place in a designated, labeled, and sealed hazardous waste container.[3][5] Do not discard in regular trash.[5]

  • Spill Cleanup Materials: All materials used to clean a spill should be collected and disposed of as hazardous waste.[5]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Inspect & Don PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_spill Verify Spill Kit & Safety Shower/Eyewash prep_area->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_transfer Transfer & Store handle_reaction->handle_transfer cleanup_decon Decontaminate Work Area & Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disposal Dispose via Licensed Waste Contractor cleanup_waste->disposal cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: A simplified workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.